AKT-IN-20
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSKOEXUDZHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Representative Pan-Akt Inhibitor: A-443654
Disclaimer: Information regarding a specific molecule designated "AKT-IN-20" was not available in the public domain at the time of this writing. This guide therefore focuses on the well-characterized, potent, and selective indazole-pyridine based pan-Akt inhibitor, A-443654, as a representative example to elucidate the mechanism of action for this class of compounds. The data and methodologies presented are based on published preclinical research.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in human cancers, making Akt an attractive target for therapeutic intervention.[2][4] A-443654 is a potent, ATP-competitive inhibitor that targets the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby functioning as a pan-Akt inhibitor.[5] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
A-443654 exerts its biological effects by directly inhibiting the catalytic activity of Akt kinases. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[5] This blockade of signal transduction leads to the inhibition of numerous cellular processes that are dependent on Akt signaling.
The activation of Akt itself is a multi-step process. It begins with the activation of PI3K by upstream signals, such as growth factors binding to receptor tyrosine kinases.[1] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which recruits Akt via its pleckstrin homology (PH) domain.[2] This leads to the phosphorylation of Akt at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, resulting in its full activation.[2][6] Activated Akt then phosphorylates a wide range of downstream proteins, including but not limited to GSK3α/β, FOXO transcription factors, TSC2, and mTOR, to regulate cellular functions.[4][5]
A-443654, by inhibiting the kinase function of Akt, prevents the phosphorylation of these downstream effectors, thereby arresting the signaling cascade.[5] This leads to anti-proliferative and pro-apoptotic effects in cancer cells where the PI3K/Akt pathway is hyperactivated.
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. A-443654 has been shown to be a highly potent inhibitor of Akt1 with a Ki of 160 pmol/L.[5] It exhibits equal potency against all three Akt isoforms.[5] The following table summarizes the selectivity profile of A-443654 against a panel of related kinases.
| Kinase Family | Kinase | A-443654 Ki (µmol/L) | Fold Selectivity vs. Akt1 |
| AGC | Akt1 | 0.00016 | 1 |
| AGC | PKA | 0.0063 | 40 |
| AGC | PKCγ | - | - |
| Data extracted from a 2005 study on potent and selective Akt inhibitors.[5] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention by A-443654.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of A-443654.
Experimental Protocols
The characterization of Akt inhibitors like A-443654 involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
1. In Vitro Kinase Activity Assay (Determination of Ki)
This assay measures the direct inhibitory effect of the compound on the purified Akt enzyme. A common method is a radiometric filter-binding assay.
-
Objective: To determine the inhibition constant (Ki) of A-443654 against Akt1.
-
Materials:
-
Purified recombinant human Akt1 enzyme.
-
GSK-3 fusion protein as a substrate.
-
[γ-33P]ATP (radiolabeled ATP).
-
A-443654 at various concentrations.
-
Kinase reaction buffer.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of A-443654 in the kinase reaction buffer.
-
In a multi-well plate, add the Akt1 enzyme, the GSK-3 substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of A-443654 and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
2. Cellular Assay: Western Blot Analysis of Downstream Substrate Phosphorylation
This assay assesses the ability of the inhibitor to block Akt signaling within a cellular context.
-
Objective: To measure the effect of A-443654 on the phosphorylation of Akt downstream targets, such as GSK3α/β.
-
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., PTEN-null U87MG glioblastoma cells).
-
Cell culture medium and supplements.
-
A-443654 at various concentrations.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total GSK3β, anti-phospho-Akt (S473), anti-total Akt.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of A-443654 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt and its substrate GSK3β.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a cellular Western blot assay to assess inhibitor activity.
Caption: A typical workflow for a Western blot experiment to measure target engagement.
Conclusion
A-443654 is a potent and selective pan-Akt inhibitor that functions by competitively blocking the ATP-binding site of the kinase.[5] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells. The technical protocols described herein provide a framework for the evaluation of such inhibitors, from direct enzymatic inhibition to cellular pathway modulation. The continued development and characterization of Akt inhibitors remain a critical area of research in oncology.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Unveiling the Target Specificity and Selectivity of AKT-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of the AKT inhibitor, AKT-IN-20, also identified in scientific literature as Akt-I-1,2. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the PI3K/AKT signaling pathway. All data presented is synthesized from publicly available research.
Executive Summary
This compound (Akt-I-1,2) is a small molecule inhibitor targeting the AKT serine/threonine kinase, a critical node in the PI3K/AKT signaling pathway that governs cell survival, proliferation, and metabolism. This guide summarizes the quantitative data regarding its inhibitory potency and selectivity against AKT isoforms and a panel of other kinases. Detailed experimental protocols for the cited kinase assays are provided to enable reproducibility and further investigation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of the inhibitor's mechanism and evaluation.
Target Specificity and Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against the three isoforms of AKT (AKT1, AKT2, and AKT3) and a selection of other protein kinases. The data reveals a notable isoform selectivity, with potent inhibition of AKT1 and moderate inhibition of AKT2, while showing no significant activity against AKT3 and other tested kinases at high concentrations.
Table 1: Inhibitory Potency (IC50) of this compound against AKT Isoforms
| Target | IC50 (µM) |
| AKT1 | 2.7[1][2][3] |
| AKT2 | 21[1][2][3] |
| AKT3 | > 250[1] |
Data sourced from Barnett et al., 2005.
Table 2: Selectivity Profile of this compound against a Panel of Protein Kinases
| Kinase Target | Activity at 250 µM |
| ΔPH-Akt1 | No Inhibition[1] |
| ΔPH-Akt2 | No Inhibition[1] |
| PDK1 | No Inhibition |
| IGFR Kinase | No Inhibition[1][4] |
| KDR (VEGFR2) | No Inhibition[1][4] |
| FLT-1 | No Inhibition[1][4] |
| FLT-4 | No Inhibition[1][4] |
Data sourced from Barnett et al., 2005. The study also notes that the inhibitor is neither ATP- nor peptide-competitive, suggesting an allosteric mechanism of inhibition that is dependent on the pleckstrin homology (PH) domain.[1]
Experimental Protocols
The following methodologies are based on the key experiments cited in the literature for determining the target specificity and selectivity of AKT inhibitors like this compound.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay was utilized to determine the IC50 values of this compound against the different AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound (serially diluted)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the AKT enzyme, biotinylated peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
Visualizations
PI3K/AKT Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
HTRF Kinase Assay Workflow
Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Conclusion
This compound (Akt-I-1,2) demonstrates a distinct selectivity profile, potently inhibiting AKT1 and to a lesser extent AKT2, with no significant activity against AKT3 or other tested kinases. Its PH-domain-dependent and allosteric mechanism of action provides a basis for its selectivity. The detailed experimental protocols and illustrative diagrams in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of targeting the AKT pathway with this and similar chemical entities.
References
In Vitro Characterization of AKT-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AKT-IN-20, a potent and selective AKT protein degrader. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its biochemical and cellular activity, mechanism of action, and methodologies for its evaluation.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making the AKT kinase a prime target for therapeutic intervention.[4][5] this compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of AKT protein, offering a distinct and potentially more durable mechanism of action compared to traditional small molecule inhibitors. This document summarizes the key in vitro characteristics of this compound, based on available scientific literature where it is referred to as "compound 20" or "degrader 20".[6]
Biochemical Activity and Binding Affinity
This compound functions as a VHL-recruiting AKT degrader.[6] Its biochemical activity has been characterized through binding affinity assays, demonstrating a strong interaction with AKT isoforms.
Table 1: Binding Affinity of this compound to AKT Isoforms
| Isoform | Binding Affinity (Kd) |
| AKT1 | 26 ± 6.3 nM |
| AKT2 | 400 ± 200 nM |
| AKT3 | 88 ± 140 nM |
Data sourced from a biochemical competition assay (KINOMEscan).[6]
These results indicate that this compound exhibits a preferential binding to AKT1 and AKT3 over AKT2.[6]
Cellular Activity
This compound has demonstrated potent and rapid degradation of AKT protein in a concentration- and time-dependent manner within cancer cells.[6] This leads to the effective suppression of cancer cell growth, with greater potency observed compared to the AKT inhibitor AZD5363 in multiple cancer cell lines.[6]
Table 2: Cellular Effects of this compound
| Cell Line | Effect |
| PC3 | Inhibition of cell proliferation |
| MDA-MB-468 | Inhibition of cell proliferation |
| PC3 | Reduction of AKT1 and AKT3 protein levels by ~90% at 100 nM |
| PC3 | Reduction of AKT2 protein level by ~50% at 100 nM |
Mechanism of Action: AKT Signaling Pathway
AKT is a central node in the PI3K signaling pathway.[1][7] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[8] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[2][9] this compound, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of AKT, thereby blocking these downstream signaling events.[6]
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Cellular Uptake and Distribution of AKT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making the AKT kinase a prime target for therapeutic intervention.[5][6] A plethora of AKT inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects. This technical guide provides an in-depth overview of the mechanisms governing the cellular entry and localization of AKT inhibitors, supported by experimental protocols and data visualization.
Core Concepts in Cellular Uptake and Distribution of Small Molecule Inhibitors
The ability of a drug to reach its intracellular target is a key determinant of its pharmacological activity. For AKT inhibitors, this involves traversing the plasma membrane and localizing to specific subcellular compartments where activated AKT resides, such as the plasma membrane, cytoplasm, and nucleus.[4][7] The physicochemical properties of the inhibitor, including its size, charge, and lipophilicity, play a crucial role in its ability to cross cellular membranes.
Signaling Pathways Involving AKT
The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently activated in cancer.[3] Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[9] Once activated, AKT phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.[6][10]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Western Blot Analysis for AKT Pathway Activation
Objective: To determine the activation state of the AKT signaling pathway by assessing the phosphorylation levels of AKT and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with the AKT inhibitor or vehicle control for the desired time points.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AKT (Ser473 and Thr308), total AKT, and downstream targets (e.g., phosphorylated GSK3β, phosphorylated S6 ribosomal protein). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
Cellular Uptake Studies Using Mass Spectrometry
Objective: To quantify the intracellular concentration of an AKT inhibitor over time.
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with the AKT inhibitor at various concentrations and for different durations.
-
Cell Lysis and Sample Preparation: After treatment, wash the cells with ice-old phosphate-buffered saline (PBS) and lyse them. Prepare cell lysates for mass spectrometry analysis, which may involve protein precipitation and solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentration of the inhibitor.
-
Data Analysis: Generate a standard curve using known concentrations of the inhibitor to determine the absolute intracellular concentration in the experimental samples.
Subcellular Fractionation
Objective: To determine the distribution of an AKT inhibitor in different subcellular compartments.
Methodology:
-
Cell Culture and Treatment: Treat cells with the AKT inhibitor.
-
Homogenization and Fractionation: Harvest the cells and use a Dounce homogenizer or a similar method to disrupt the plasma membrane. Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions.
-
Analysis: Analyze the concentration of the inhibitor in each fraction using LC-MS/MS. Additionally, perform western blotting for compartment-specific markers to assess the purity of the fractions.
Data on Cellular Uptake and Distribution of AKT Inhibitors
Quantitative data on the cellular uptake and distribution of specific AKT inhibitors is often proprietary and not extensively published. However, the principles of drug delivery suggest that inhibitors with optimal physicochemical properties (e.g., appropriate lipophilicity, low molecular weight) will exhibit better cell permeability and intracellular accumulation.
| Inhibitor Class | General Cellular Uptake Characteristics | Primary Subcellular Localization |
| ATP-Competitive Inhibitors | Generally good cell permeability due to smaller size and optimized lipophilicity. | Cytoplasm and Nucleus |
| Allosteric Inhibitors | Variable cell permeability depending on the specific chemical scaffold. | Cytoplasm and Plasma Membrane |
| Peptide-Based Inhibitors | Often require delivery strategies like cell-penetrating peptides (e.g., TAT) to facilitate cellular entry.[13] | Dependent on the targeting moiety |
Experimental Workflow for Assessing AKT Inhibitor Efficacy
Caption: A typical experimental workflow for evaluating an AKT inhibitor.
Conclusion
A thorough understanding of the cellular uptake and distribution of AKT inhibitors is essential for the development of effective cancer therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the cellular pharmacology of novel AKT-targeting compounds. Future studies focusing on quantitative measurements of intracellular drug concentrations and subcellular localization will be critical for advancing the clinical translation of these promising agents.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 6. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AktAR and Akt-STOPS: Genetically Encodable Molecular Tools to Visualize and Perturb Akt Kinase Activity at Different Subcellular Locations in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing the Levels of Akt Activation by PDK1 Knock-in Mutation Protects Neuronal Cultures against Synthetic Amyloid-Beta Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active form of AKT controls cell proliferation and response to apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The PROTAC AKT-IN-20: A Technical Guide for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AKT-IN-20, a potent and selective AKT kinase protein degrader, for its application in basic cancer cell biology research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the AKT kinase.[1] Also known as compound 20 or MS143, it is a von Hippel-Lindau (VHL)-recruiting PROTAC based on the AKT inhibitor AZD5363.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, playing a central role in tumor growth, survival, metabolism, and resistance to therapy.[1][3] AKT, a serine/threonine kinase with three isoforms (AKT1, AKT2, and AKT3), is a critical node in this pathway.[1][4] Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, PROTACs like this compound are designed to eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][3][5] This offers a potentially more profound and sustained inhibition of AKT signaling.[6]
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the AKT kinase, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AKT, marking it for degradation by the 26S proteasome.[1][7] This targeted degradation of AKT leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| PC3 | Prostate Cancer | Cell Proliferation | IC50 | More potent than AZD5363 | [1] |
| MDA-MB-468 | Breast Cancer | Cell Proliferation | IC50 | More potent than AZD5363 | [1] |
| BT474 | Breast Cancer | AKT Degradation | DC50 | 78 ± 64 nM (for degrader 13) | [9] |
| PC3 | Prostate Cancer | AKT Degradation | DC50 | Not specified, significant at 1 µM | [9] |
| MDA-MB-468 | Breast Cancer | AKT Degradation | DC50 | 32 ± 18 nM (for degrader 25) | [9] |
Table 2: In Vivo Efficacy of this compound in PC3 Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Suppression | Reference |
| Vehicle | - | i.p., once daily | - | [1] |
| This compound (Compound 20) | 75 mg/kg | i.p., once daily | Effective suppression over 22 days | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blot Analysis for AKT Degradation
This protocol is for assessing the degradation of total AKT and the phosphorylation status of downstream effectors like PRAS40.
Materials:
-
Cancer cell lines (e.g., PC3, MDA-MB-468)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-total AKT, anti-phospho-AKT (Ser473), anti-phospho-PRAS40 (Thr246), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[11]
Cell Viability Assay (MTT/XTT)
This protocol measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.[12]
-
MTT/XTT Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
PC3 human prostate cancer cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture PC3 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of media and Matrigel.[13]
-
Tumor Implantation: Subcutaneously inject the PC3 cell suspension into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13] Administer this compound (e.g., 75 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 22 days).[1]
-
Data Collection: Measure tumor volumes and body weights regularly throughout the study.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathway
The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival.[14] this compound-mediated degradation of AKT disrupts this pathway, leading to anti-cancer effects.
Conclusion
This compound represents a powerful tool for investigating the role of AKT in cancer biology. Its ability to induce rapid and sustained degradation of AKT provides a distinct advantage over traditional kinase inhibitors. The protocols and data presented in this guide are intended to facilitate the use of this compound in basic research settings, ultimately contributing to a deeper understanding of AKT-driven malignancies and the development of novel therapeutic strategies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. abeomics.com [abeomics.com]
- 5. Hijacking of the Ubiquitin/Proteasome Pathway by the HIV Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
The Role of AKT Inhibition in Apoptosis: A Technical Guide on Akti-1/2
Disclaimer: Initial searches for a specific compound designated "AKT-IN-20" did not yield sufficient technical data for a comprehensive guide. Therefore, this document focuses on the well-characterized, potent, and selective AKT inhibitor, Akti-1/2 (also known as AKT Inhibitor VIII), to provide an in-depth overview of how AKT inhibition induces apoptosis. The principles and pathways described herein are representative of the effects of potent AKT inhibitors on programmed cell death.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mechanisms, experimental data, and methodologies related to the pro-apoptotic effects of Akti-1/2.
Core Concept: The AKT Pathway as a Pro-Survival Hub
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical mediator of cell survival, proliferation, and growth in response to extracellular signals. Activated AKT, a serine/threonine kinase, phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell survival. Key anti-apoptotic functions of activated AKT include:
-
Phosphorylation and inactivation of pro-apoptotic Bcl-2 family members: This includes Bad and Bax, preventing them from promoting mitochondrial outer membrane permeabilization.
-
Inhibition of caspase activation: AKT can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
-
Modulation of transcription factors: AKT can phosphorylate and sequester pro-apoptotic transcription factors like the Forkhead box O (FoxO) family in the cytoplasm, preventing the transcription of genes that drive apoptosis.
Inhibitors like Akti-1/2 disrupt these pro-survival signals, thereby reactivating the apoptotic machinery.
Akti-1/2: A Selective Allosteric Inhibitor
Akti-1/2 is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of AKT isoforms 1 and 2.[1] Unlike ATP-competitive inhibitors, its allosteric mechanism provides a high degree of selectivity.
Quantitative Data on Akti-1/2 Activity
The following tables summarize the quantitative data regarding the inhibitory and pro-apoptotic effects of Akti-1/2 across various studies.
Table 1: Inhibitory Potency of Akti-1/2 Against AKT Isoforms
| Isoform | IC50 (nM) | Notes |
| AKT1 | 58 nM[1][2], 50 nM[3] | Akti-1/2 exhibits the highest potency against AKT1. |
| AKT2 | 210 nM[1][2][3] | Approximately 3.6-fold less potent against AKT2 compared to AKT1. |
| AKT3 | 2119 nM (2.12 µM)[1] | Demonstrates significant selectivity for AKT1/2 over AKT3. |
| Cell-based (C33A) IC50: | ||
| AKT1 | 305 nM[4] | Potency measured within a cellular context. |
| AKT2 | 2086 nM (2.09 µM)[4] | Cellular potency reflects the trend observed in biochemical assays. |
Table 2: Pro-Apoptotic Activity of Akti-1/2 in Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Effective Concentration / EC50 | Observed Effects |
| Chronic Lymphocytic Leukemia | Primary CLL cells | EC50: 9.85 ± 0.67 µM[5][6] | Dose-dependent induction of apoptosis. |
| Cervical Cancer | C33A, CaSki, HeLa | 7.5 µM[7] | Induction of apoptosis, enhanced when combined with other agents. |
| Breast, Colon, Ovarian Cancer | MCF7, HT29, A2780 | Not specified | Dramatic increase in caspase-3 activity.[4] |
| Ovarian Cancer | SKOV3, IGROV1 | Dose-dependent effects observed | Decreased phosphorylation of downstream AKT targets (S6, 4E-BP1).[8] |
| Prostate Cancer | LnCaP | Not specified | Sensitizes cells to TRAIL-induced apoptosis.[3] |
Signaling Pathways Affected by Akti-1/2
Inhibition of AKT by Akti-1/2 triggers a cascade of events that converge on the activation of apoptosis. The primary mechanisms involve the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Akti-1/2 promotes the intrinsic apoptosis pathway by altering the balance between pro- and anti-apoptotic members of the Bcl-2 family.
Caption: Akti-1/2 induced intrinsic apoptosis pathway.
Studies in chronic lymphocytic leukemia (CLL) cells show that Akti-1/2 treatment leads to:
-
An increase in NOXA and PUMA protein levels .[5][6] These are pro-apoptotic "BH3-only" proteins. The de-repression of FoxO transcription factors due to AKT inhibition is a likely cause for their upregulation.
-
A decrease in MCL-1 protein levels .[5][6] MCL-1 is an anti-apoptotic Bcl-2 family member that sequesters pro-apoptotic proteins. Its downregulation is a critical event in sensitizing cells to apoptosis.
This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of Caspase-9 and the executioner Caspase-3.[4]
The Extrinsic (Death Receptor) Apoptosis Pathway
Inhibition of AKT can also sensitize cells to extrinsic apoptosis, which is initiated by the binding of ligands like FasL to death receptors on the cell surface.
Caption: Sensitization to extrinsic apoptosis by Akti-1/2.
In Jurkat T lymphocytes, AKT inhibition leads to:
-
Upregulation of Fas Ligand (FasL) expression .[9]
-
Downregulation of c-FLIP , an inhibitor of Caspase-8.[9]
-
Enhanced formation of the Death-Inducing Signaling Complex (DISC) , leading to the activation of Caspase-8.[9]
This demonstrates that AKT inhibition can lower the threshold for apoptosis initiated by death receptors.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of Akti-1/2 on apoptosis.
Cell Viability and Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following treatment with Akti-1/2.
Materials:
-
Cell line of interest (e.g., CLL cells, HeLa cells).
-
Complete culture medium.
-
Akti-1/2 (stock solution in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1x10⁵ to 5x10⁵ cells/well and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with a range of Akti-1/2 concentrations (e.g., 0.5 µM to 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).[5][7]
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect cells.
-
-
Staining:
-
Centrifuge cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Workflow for apoptosis analysis by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MCL-1, anti-NOXA, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system.
Conclusion
The inhibition of the AKT signaling pathway by compounds like Akti-1/2 represents a potent strategy for inducing apoptosis in cancer cells. By disrupting a central node of pro-survival signaling, Akti-1/2 reactivates both intrinsic and extrinsic apoptotic pathways. This is achieved primarily through the modulation of Bcl-2 family proteins, leading to mitochondrial-mediated caspase activation, and by sensitizing cells to death receptor-induced apoptosis. The data and protocols presented in this guide offer a framework for researchers to investigate and leverage the pro-apoptotic potential of AKT inhibition in preclinical and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 3. Akti-1/2 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 6. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Akt inhibition upregulates FasL, downregulates c-FLIPs and induces caspase-8-dependent cell death in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of AKT Inhibition in Neurobiology: A Technical Guide for Preliminary Studies with AKT-IN-20
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide for the prospective study of AKT-IN-20 in neurobiology. Currently, there is a notable absence of published research specifically detailing the use of this compound in this field. The information, quantitative data, and experimental protocols presented herein are based on studies conducted with other inhibitors of the AKT signaling pathway and are intended to serve as a foundational resource for initiating research with this compound.
Introduction
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. In the central nervous system, the PI3K/AKT/mTOR pathway is crucial for neuronal development, synaptic plasticity, and cell survival.[1][2][3] Dysregulation of this pathway has been implicated in the pathogenesis of a range of neurological and psychiatric disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, ischemic stroke, and schizophrenia.[1][4][5][6][7] Consequently, the modulation of AKT activity presents a compelling therapeutic strategy for these conditions.
This compound is a commercially available, potent inhibitor of AKT. While its primary application in published research has been in the context of oncology, its mechanism of action holds significant potential for investigation within the field of neurobiology. This guide aims to provide researchers with a comprehensive overview of the potential applications of this compound in neurobiological research, drawing parallels from studies with other AKT inhibitors. We will cover the core signaling pathways, potential therapeutic rationales, and detailed experimental protocols to facilitate preliminary in vitro and in vivo studies.
The AKT Signaling Pathway in Neurobiology
The AKT pathway is a critical downstream effector of growth factor signaling. Upon activation by upstream signals, such as those from receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and its upstream activator, Phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mTORC2 complex.
Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions. In the context of neurobiology, key downstream effectors include:
-
Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation by AKT inhibits GSK-3β, a kinase implicated in apoptosis and tau hyperphosphorylation in Alzheimer's disease.
-
Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT can activate mTORC1, a central regulator of protein synthesis and autophagy. Inhibition of mTORC1 can enhance autophagy, a process critical for clearing aggregated proteins in neurodegenerative diseases.[5]
-
Forkhead box O (FoxO) transcription factors: AKT-mediated phosphorylation sequesters FoxO proteins in the cytoplasm, preventing the transcription of pro-apoptotic genes.
-
MDM2: AKT can phosphorylate and activate MDM2, which in turn leads to the degradation of the tumor suppressor p53, a key regulator of apoptosis.[7]
-
NF-κB: The AKT pathway can regulate the activity of NF-κB, a transcription factor involved in inflammatory responses and cell survival.[4]
Quantitative Data from Preclinical Studies with AKT Inhibitors in Neurobiology
While specific data for this compound in neurobiology is unavailable, the following table summarizes quantitative findings from preclinical studies using other AKT inhibitors. This data can serve as a reference for designing initial experiments with this compound.
| AKT Inhibitor | Model System | Key Quantitative Findings | Reference |
| A-443654 | Drosophila model of synucleinopathy (Parkinson's Disease) | Mild improvements in survival and motor function. Reduction in α-Synuclein protein levels. | [4][5] |
| Akti-1/2 | Primary cortical neurons treated with Aβ oligomers (Alzheimer's Disease model) | Pharmacological inhibition of Akt to levels equivalent to a protective genetic mutation rescued cells from Aβ-induced toxicity. | [8] |
| 10-DEBC | Rat prefrontal cortex slices | 10 µM 10-DEBC significantly increased β-arrestin 2 protein levels. Co-application with 20 µM dopamine shifted the effect on evoked IPSCs from depressive to an increase. | [9] |
| Wortmannin | Mouse cortical neurons (Ischemic stroke model) | Abrogated the neuroprotective effects of ischemic preconditioning by inducing accumulation of cytosolic MDM2. | [7] |
| SC79 (Activator) | Aβ-injected and 5XFAD mouse models of Alzheimer's Disease | Rescued memory impairments and aberrant synaptic plasticity. | [6] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the effects of this compound in neurobiological models. These should be adapted and optimized for specific experimental questions and systems.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
Objective: To determine if this compound can protect primary neurons from a neurotoxic insult, such as glutamate-induced excitotoxicity or Aβ oligomer-induced toxicity.
Methodology:
-
Primary Neuronal Culture:
-
Prepare primary cortical or hippocampal neuronal cultures from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons onto poly-D-lysine-coated plates at a suitable density (e.g., 1 x 10^5 cells/cm²).
-
Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Treatment with this compound and Neurotoxin:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in culture medium. It is crucial to include a vehicle control (DMSO) in all experiments.
-
Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induce neurotoxicity by adding a known neurotoxin, for example:
-
Excitotoxicity: 100 µM glutamate for 15 minutes.
-
Aβ toxicity: 5 µM oligomeric Aβ1-42 for 24 hours.
-
-
After the neurotoxic insult, wash the cells and replace the medium with fresh medium containing the same concentrations of this compound.
-
-
Assessment of Neuronal Viability:
-
24 hours post-insult, assess cell viability using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death.
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
-
Quantify the results using a plate reader or fluorescence microscope.
-
-
Western Blot Analysis:
-
To confirm the mechanism of action, lyse a parallel set of treated cells and perform Western blotting to assess the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets (e.g., p-GSK-3β, p-mTOR).
-
In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
Objective: To evaluate the therapeutic potential of this compound in an in vivo model of a neurodegenerative disease, such as the MPTP model of Parkinson's disease.
Methodology:
-
Animal Model:
-
Use C57BL/6 mice (8-10 weeks old).
-
Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
-
-
Administration of this compound:
-
Based on preliminary pharmacokinetic and tolerability studies, determine the appropriate dose and route of administration for this compound. Oral gavage or intraperitoneal injection are common routes.
-
Initiate treatment with this compound either before (prophylactic) or after (therapeutic) MPTP administration. A typical regimen might be daily administration for 7-14 days.
-
Include a vehicle-treated control group and an MPTP-only group.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function at baseline and at the end of the treatment period. Common tests for Parkinson's models include:
-
Rotarod test: Measures motor coordination and balance.
-
Pole test: Assesses bradykinesia.
-
Open field test: Evaluates locomotor activity.
-
-
-
Neurochemical and Immunohistochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Neurochemistry: Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and fibers.
-
Visualizations
Signaling Pathways
Caption: The PI3K/AKT signaling pathway and its key downstream effectors in neurobiology.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo testing of this compound.
Conclusion
While direct evidence for the effects of this compound in neurobiology is currently lacking, the wealth of data on the role of the AKT pathway in neurological disorders provides a strong rationale for its investigation. As a potent inhibitor of this key signaling node, this compound represents a valuable tool for researchers seeking to explore the therapeutic potential of AKT modulation in the central nervous system. The experimental frameworks provided in this guide offer a starting point for rigorous preclinical evaluation. Future studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound in the brain and to explore its efficacy in a range of neurobiological models.
References
- 1. AKT inhibition in the central nervous system induces signaling defects resulting in psychiatric symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of AKT inhibition in α-synuclein-dependent neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of AKT inhibition in α-synuclein-dependent neurodegeneration [frontiersin.org]
- 6. Direct pharmacological Akt activation rescues Alzheimer's disease like memory impairments and aberrant synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preconditioning-Activated AKT Controls Neuronal Tolerance to Ischemia through the MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reducing the Levels of Akt Activation by PDK1 Knock-in Mutation Protects Neuronal Cultures against Synthetic Amyloid-Beta Peptides [frontiersin.org]
- 9. Disruption of Akt signaling decreases dopamine sensitivity in modulation of inhibitory synaptic transmission in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
AKT-IN-20: A Technical Guide for Investigating AKT Isoform Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AKT-IN-20 (also known as MS143 or compound 20), a potent and selective pan-AKT protein degrader. This document details its mechanism of action, isoform selectivity, and provides detailed protocols for its application in studying the distinct roles of AKT1, AKT2, and AKT3 in cellular signaling and disease.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of all three AKT isoforms.[1][2] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to an AKT inhibitor moiety.[1] This dual-binding capability allows this compound to bring AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AKT protein.[1] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition, enabling the study of the consequences of AKT protein loss rather than just the inhibition of its catalytic activity.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule forms a ternary complex between the target AKT protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the AKT protein. Poly-ubiquitinated AKT is then recognized and degraded by the proteasome. This mechanism of action is distinct from that of a traditional AKT kinase inhibitor, which only blocks the enzyme's catalytic function.
Figure 1: Mechanism of action of this compound.
Quantitative Data on Isoform Selectivity
This compound is a pan-AKT degrader, meaning it targets all three AKT isoforms. However, it exhibits some degree of selectivity in its binding and degradation efficacy. The following tables summarize the available quantitative data for this compound (MS143) and a structurally related pan-AKT degrader, INY-03-041, which also utilizes an ATP-competitive inhibitor as the AKT-binding moiety.
Table 1: Binding Affinity (Kd) of this compound (MS143) to AKT Isoforms
| Isoform | Binding Affinity (Kd) in nM |
| AKT1 | 26 ± 6.3 |
| AKT2 | 400 ± 200 |
| AKT3 | 88 ± 140 |
Table 2: Degradation Potency (DC50) of this compound (MS143) in PC3 Cells
| Parameter | Value (nM) |
| Total AKT DC50 | 46 |
Table 3: Inhibitory Activity (IC50) of a Structurally Related Pan-AKT Degrader (INY-03-041)
| Isoform | IC50 (nM) |
| AKT1 | 2.0 |
| AKT2 | 6.8 |
| AKT3 | 3.5 |
Note: The IC50 values are for a different but structurally related pan-AKT degrader and are provided for comparative purposes.[3]
Qualitative studies have shown that at a concentration of 100 nM, this compound reduces the protein levels of AKT1 and AKT3 by approximately 90%, while reducing AKT2 protein levels by about 50% in PC3 cells.[1] This suggests a preferential degradation of AKT1 and AKT3 over AKT2.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Western Blotting for AKT Phosphorylation and Degradation
This protocol allows for the analysis of both the degradation of total AKT and the phosphorylation status of remaining AKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT (Ser473), anti-AKT1, anti-AKT2, anti-AKT3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells (e.g., PC3, MDA-MB-468) and treat with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (CCK-8 or Alamar Blue)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of Alamar Blue reagent to each well.[4][5]
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence with excitation at 560 nm and emission at 590 nm for Alamar Blue using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., PC3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform downstream analyses such as Western blotting or immunohistochemistry on tumor lysates to assess AKT degradation and pathway modulation.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for AKT Inhibitor Treatment in Cell Culture
Note: The specific inhibitor "AKT-IN-20" was not identified in publicly available literature. The following protocols and application notes are based on the established methodologies for well-characterized AKT inhibitors, such as allosteric AKT inhibitors, and serve as a comprehensive guide for researchers.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][4][5] AKT, a serine/threonine-specific protein kinase, is a central node in this pathway.[6][7] AKT inhibitors are small molecules designed to block the activity of AKT, thereby inducing apoptosis and inhibiting tumor growth.[8][9] These inhibitors can be categorized as ATP-competitive or allosteric inhibitors.[1]
These application notes provide detailed protocols for the use of a representative AKT inhibitor in cell culture, including its mechanism of action, guidelines for determining optimal concentrations, and methods for assessing its biological effects.
Mechanism of Action
AKT is activated downstream of PI3K.[3] Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][7] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[7][10] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[7][11]
AKT inhibitors interfere with this process. For instance, allosteric inhibitors bind to a pocket outside the active site of AKT, preventing the conformational changes required for its activation. This leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated PI3K/AKT pathway.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for an AKT inhibitor.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of the AKT inhibitor stock solution are crucial for obtaining reproducible results.
Materials:
-
AKT Inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the AKT inhibitor in anhydrous DMSO.[12]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[12]
-
Store the aliquots at -20°C or -80°C for long-term storage.[12]
-
Immediately before use, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[12]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with an AKT inhibitor.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10-20% FBS and 1% penicillin-streptomycin)[13]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan blue)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Culture cells in T-75 or T-175 flasks until they reach 80-90% confluency.[14]
-
Wash the cells with PBS and detach them using trypsin-EDTA.[14]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the AKT inhibitor or vehicle control (DMSO).[12]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
Cell Viability Assay (e.g., CCK-8 or MTT)
Cell viability assays are used to determine the effect of the AKT inhibitor on cell proliferation and cytotoxicity.
Materials:
-
Cells treated with the AKT inhibitor in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Plate reader
Protocol:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is essential to confirm the on-target effect of the AKT inhibitor by assessing the phosphorylation status of AKT and its downstream targets.[12]
Materials:
-
Cells treated with the AKT inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[12]
-
Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.[12]
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating an AKT inhibitor.
Caption: General experimental workflow.
Data Presentation
Quantitative data should be presented in a clear and structured format.
Table 1: Recommended Concentration Range for a Representative AKT Inhibitor
| Cell Line | Assay Type | Concentration Range | Treatment Duration | Expected Outcome |
| PC-3 (Prostate Cancer) | Cell Viability | 0.1 - 50 µM | 72 hours | Dose-dependent decrease in viability |
| MCF-7 (Breast Cancer) | Western Blot | 1 - 25 µM | 24 hours | Decreased p-AKT (S473/T308) |
| U-87 MG (Glioblastoma) | Apoptosis Assay | 5 - 50 µM | 48 hours | Increased caspase-3/7 activity |
Table 2: Example IC50 Values for a Representative AKT Inhibitor
| Cell Line | IC50 (µM) |
| PC-3 | 5.2 |
| MCF-7 | 10.8 |
| U-87 MG | 7.5 |
Troubleshooting
Problem: High background in Western blots.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase blocking time to 2 hours and perform more extensive washes with TBST.
Problem: No effect on cell viability.
-
Possible Cause: Inhibitor concentration is too low; inhibitor has degraded.
-
Solution: Increase the concentration range of the inhibitor; use a fresh aliquot of the stock solution.
Problem: Discrepancy in p-AKT levels.
-
Possible Cause: Some allosteric inhibitors can paradoxically increase AKT phosphorylation at S473 while still inhibiting its kinase activity.
-
Solution: Assess the phosphorylation of downstream targets like GSK3β or PRAS40 to confirm functional inhibition of the pathway.[12]
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 10. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of an Allosteric AKT Inhibitor in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "AKT-IN-20" is not readily identifiable in the public domain or scientific literature. The following application notes and protocols are based on the established use of other well-characterized allosteric AKT inhibitors, such as AKT-IN-1 and Akt Inhibitor IV. Researchers should validate these protocols for their specific inhibitor and experimental system.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Allosteric inhibitors of AKT offer a promising strategy for targeted cancer therapy by preventing the conformational changes required for AKT activation.[3]
Western blot analysis is an indispensable technique to elucidate the mechanism of action of AKT inhibitors by quantifying the phosphorylation status of AKT itself and its key downstream targets.[5][6] These application notes provide a comprehensive guide for utilizing an allosteric AKT inhibitor, referred to herein as a representative "AKT Inhibitor," in Western blot experiments to assess its impact on the AKT signaling cascade.
Mechanism of Action of Allosteric AKT Inhibitors
Allosteric AKT inhibitors bind to a pocket outside of the ATP-binding site, locking the kinase in an inactive conformation.[3] This prevents the crucial phosphorylation of AKT at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, which are required for its full activation.[6][7] Consequently, the phosphorylation of a multitude of downstream substrates is inhibited, leading to the modulation of various cellular functions.[5][8]
Data Presentation: Quantitative Analysis of Downstream Target Modulation
The efficacy of an AKT inhibitor can be quantified by measuring the change in the phosphorylation levels of its downstream targets relative to the total protein levels. The following table summarizes representative quantitative data from studies using allosteric AKT inhibitors, which can serve as a benchmark for expected outcomes.
| Target Protein | Phosphorylation Site | Method | Expected Fold Change (Inhibitor vs. Control) |
| AKT | Ser473 | Western Blot | 0.2 - 0.4 |
| AKT | Thr308 | Western Blot | 0.2 - 0.5 |
| PRAS40 | Thr246 | Western Blot | 0.3 - 0.6 |
| GSK3β | Ser9 | Western Blot | 0.3 - 0.6 |
| FOXO1/3a | Thr24/32 | Western Blot | 0.4 - 0.7 |
| S6 Ribosomal Protein | Ser235/236 | Western Blot | 0.4 - 0.7 |
Note: The actual fold change will vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
I. Cell Culture and Inhibitor Treatment
This protocol outlines the general procedure for treating cultured cells with an AKT inhibitor prior to protein extraction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AKT Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, replace the medium with fresh complete medium containing the desired concentrations of the AKT Inhibitor. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used (typically ≤ 0.1%).
-
Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal time point.
-
Following incubation, proceed immediately to cell lysis.
II. Cell Lysis and Protein Quantification
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay according to the manufacturer's instructions.
III. Western Blot Analysis
This protocol provides a standard procedure for detecting total and phosphorylated AKT and its downstream targets.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4X or 6X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for AKT, GSK3β, PRAS40, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA in TBST is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the corresponding total protein.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt signaling dynamics in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AKT-IN-20 in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers utilizing AKT-IN-20, a potent and selective AKT kinase protein degrader, in preclinical mouse models. The following sections detail recommended dosages, experimental protocols, and relevant signaling pathways to facilitate effective study design and execution.
Data Summary
The quantitative data from preclinical studies on this compound (also referred to as compound 20 or MS143) are summarized below. This information is critical for dose selection and study design in cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in a PC3 Xenograft Mouse Model
| Parameter | Value |
| Compound | 20 (this compound/MS143) |
| Mouse Model | Nude mice (Foxn1nu) with PC3 xenografts |
| Dosage | 75 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily |
| Treatment Duration | 22 days |
| Tumor Growth Inhibition | 92% (P = 0.0031) |
| Tolerability | Well-tolerated, no significant body weight loss |
Table 2: Pharmacokinetic Properties of this compound (Compound 20)
| Parameter | Value |
| Dose | Not specified in direct relation to these metrics |
| Route | Intraperitoneal (i.p.) |
| Cmax (1h) | ~8 µM |
| AUC | 63,600 h·ng/mL |
| Note | A related CRBN-recruiting compound (35) showed a Cmax of 8 µM at a 150 mg/kg i.p. dose. |
Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound functions by inducing the degradation of AKT protein, thereby inhibiting downstream signaling.
Caption: The PI3K/AKT signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are based on methodologies reported for studying AKT inhibitors in mouse xenograft models.
In Vivo Efficacy Study in a PC3 Xenograft Model
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: Human prostate cancer cell line, PC3.
-
Culture Conditions: Maintain PC3 cells in an appropriate medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Use athymic nude mice (e.g., Foxn1nu), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest PC3 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n = 6-8 mice per group).
4. Formulation and Administration of this compound
-
Formulation: While the exact vehicle for this compound was not specified, a common vehicle for similar compounds is 4% DMSO/40% HP-β-CD in water (pH 6.0). It is crucial to perform solubility and stability tests for your specific batch of this compound.
-
Dosage: 75 mg/kg body weight.
-
Administration: Administer the formulated this compound or vehicle control intraperitoneally (i.p.) once daily.
5. Efficacy Evaluation
-
Continue daily treatment for the specified duration (e.g., 22 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Diagram
Application Notes and Protocols: Preparation of AKT Inhibitor Stock Solution and Working Concentrations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "AKT-IN-20" was not identified as a standard nomenclature in the provided search results. This document provides a general protocol for a representative small molecule AKT inhibitor based on commercially available products. Researchers should always consult the manufacturer's specific product datasheet for chemical properties and handling instructions.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[2][3][4] AKT inhibitors are small molecules designed to block the activity of the Akt kinase (also known as Protein Kinase B or PKB), thereby inhibiting downstream signaling and inducing desired cellular responses like apoptosis or growth arrest.[3][5]
These application notes provide a detailed protocol for the preparation of stock solutions and working concentrations of a representative AKT inhibitor for use in in vitro cellular and biochemical assays.
Product Information and Properties
Proper preparation begins with understanding the inhibitor's physical and chemical properties. The data below is for a representative cell-permeable, reversible AKT inhibitor.
| Property | Value | Reference |
| Synonym(s) | Akt Inhibitor, 1L6-Hydroxymethyl-chiro-inositol-2-(R)-2-O-methyl-3-O-octadecyl-sn-glycerocarbonate | [6] |
| Molecular Formula | C₃₀H₅₈O₁₀ | [6] |
| Molecular Weight | 578.78 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: 200 mg/mL | [6] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols
Required Materials
-
AKT Inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM Stock Solution
High-concentration stock solutions are prepared in a suitable solvent, typically DMSO, and then diluted to final working concentrations in aqueous buffers or cell culture media.[7]
Objective: To prepare a 10 mM stock solution of AKT inhibitor.
Calculation: To calculate the mass of the inhibitor required, use the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution (MW = 578.78 g/mol ): Mass (mg) = 10 mM × 1 mL × 0.57878 mg/mL = 5.79 mg
Procedure:
-
Weighing: Carefully weigh out 5.79 mg of the AKT inhibitor powder on a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 weeks to 6 months at -20°C, but always refer to the manufacturer's datasheet.[6]
Protocol 2: Preparation of a 10 µM Working Solution
The working concentration of the inhibitor should be determined based on its potency (IC₅₀) and the specifics of the experimental system. The IC₅₀ for AKT inhibitors can range from nanomolar to low micromolar concentrations.[6] A dose-response experiment is always recommended.[7]
Objective: To prepare a 10 µM working solution from the 10 mM stock for a cell culture experiment.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Serial Dilution: Perform a serial dilution to reach the final concentration. It is recommended to perform an intermediate dilution to ensure accuracy.
-
Intermediate Dilution (100X): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. For example, add 5 µL of the 10 mM stock to 495 µL of cell culture medium.
-
Final Dilution (10X): Dilute the 100 µM intermediate stock 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments.[7] This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used, typically ≤ 0.1% to avoid solvent-induced toxicity.[7]
-
Application: Add the prepared working solution (and vehicle control) to your cells and incubate for the desired duration.
Visualization of Pathways and Workflows
PI3K/Akt Signaling Pathway
The following diagram illustrates the simplified PI3K/Akt signaling cascade, which is the target of the inhibitor. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the membrane where it is activated by PDK1 and mTORC2, leading to the phosphorylation of numerous downstream targets that regulate cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway targeted by AKT inhibitors.
Experimental Workflow: Solution Preparation
This diagram outlines the logical flow for preparing AKT inhibitor stock and working solutions for use in cell-based assays.
Caption: Workflow for preparing AKT inhibitor stock and working solutions.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target [mdpi.com]
- 5. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ≥98% (NMR), Akt (PKB) and PI 3-K inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Activity Assays Using a Potent AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for regulating fundamental cellular processes such as cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is one of the most common occurrences in human cancers, making AKT a highly attractive target for therapeutic intervention.[3][4] The development of potent and selective AKT inhibitors is a major focus in oncology drug discovery.
These application notes provide detailed protocols for evaluating the activity of a potent pan-AKT inhibitor, using well-characterized compounds such as Ipatasertib, Capivasertib, and MK-2206 as examples. The protocols are designed for researchers in both academic and industrial settings to assess the inhibitory potential of compounds against AKT kinase activity in both biochemical and cellular contexts.
Mechanism of Action
AKT inhibitors can be broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.[5]
-
ATP-competitive inhibitors , such as Ipatasertib and Capivasertib, bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6][7]
-
Allosteric inhibitors , like MK-2206, bind to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state and prevents its membrane translocation and activation.[2][8]
The choice of inhibitor and assay type will depend on the specific research question, such as determining direct enzymatic inhibition or assessing cellular pathway modulation.
Data Presentation
The inhibitory activity of several well-characterized AKT inhibitors against the three AKT isoforms is summarized below. These values were determined using in vitro kinase assays and represent the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference(s) |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 | [6] |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 8 | 8 | [7][9][10] |
| MK-2206 | Allosteric | 5 | 12 | 65 | [2][8][11] |
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K/AKT signaling pathway, highlighting the central role of AKT and the points of intervention for inhibitors.
Caption: A simplified diagram of the PI3K/AKT signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an AKT inhibitor using a purified recombinant AKT enzyme and a synthetic peptide substrate. This assay measures the direct inhibitory effect of the compound on the kinase's enzymatic activity.
Workflow Diagram:
Caption: A flowchart outlining the key steps of an in vitro kinase assay.
Materials:
-
Purified recombinant human AKT1, AKT2, or AKT3 enzyme
-
Kinase-specific peptide substrate (e.g., a FAM-labeled peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35)
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., Caliper LC3000 for mobility shift assay)[7]
-
Plate reader compatible with the detection method
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (background).
-
Enzyme and Substrate Addition: Prepare a working solution of the purified AKT enzyme and the peptide substrate in the kinase assay buffer. Add this mixture to the wells containing the inhibitor.[7]
-
Reaction Initiation: Start the kinase reaction by adding a working solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific AKT isoform.[7]
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.[7]
-
Reaction Termination: Stop the reaction by adding a quench buffer containing a chelating agent like EDTA.[7]
-
Signal Detection: Measure the amount of phosphorylated substrate using a suitable detection method. For example, in a mobility shift assay, the phosphorylated and unphosphorylated peptides are separated by electrophoresis, and the signal is quantified by laser-induced fluorescence.[7]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for AKT Pathway Inhibition
This protocol describes a method to evaluate the ability of an AKT inhibitor to block AKT signaling within a cellular context. The readout is the phosphorylation status of a downstream AKT substrate, such as GSK3β or PRAS40, which is assessed by Western blotting.
Materials:
-
Cancer cell line with an activated AKT pathway (e.g., PTEN-null or PIK3CA-mutated cell lines)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
Multi-well cell culture plates
-
Ice-cold PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-24 hours). Include a DMSO-only vehicle control.[10][11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them directly in the wells with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples and denature them by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each target. Compare the levels of phosphorylated substrates in the inhibitor-treated samples to the vehicle control to determine the extent of pathway inhibition.
Conclusion
The protocols and data presented provide a framework for the characterization of AKT inhibitors. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and its effects on the AKT signaling pathway within a biological system. These methods are essential for the preclinical evaluation and development of novel anticancer therapeutics targeting AKT.
References
- 1. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. capivasertib - My Cancer Genome [mycancergenome.org]
- 5. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing AKT-IN-20 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AKT-IN-20, a potent and selective inhibitor of the AKT signaling pathway, in three-dimensional (3D) organoid culture systems. This document outlines detailed protocols for treating organoids with this compound, assessing its effects on viability and signaling, and includes exemplary data for reference.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention[1][2]. Organoids, self-organizing 3D structures derived from stem cells, have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tissues, offering a more physiologically relevant platform for drug screening compared to traditional 2D cell cultures.
This compound is a small molecule inhibitor targeting the AKT kinase. Its application in organoid models allows for the investigation of the role of the AKT pathway in tissue development, disease progression, and the evaluation of its therapeutic potential in a patient-relevant context.
Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to regulate key cellular processes.
Data Presentation
The following tables present exemplary quantitative data on the effect of this compound on various cancer-derived organoids. This data is intended for illustrative purposes, as specific values will vary depending on the organoid model and experimental conditions.
Table 1: Exemplary IC50 Values of this compound in Different Patient-Derived Organoid (PDO) Models.
| Organoid Line | Cancer Type | This compound IC50 (µM) |
| PDO-1 | Colorectal Cancer | 1.5 |
| PDO-2 | Pancreatic Cancer | 3.2 |
| PDO-3 | Breast Cancer | 0.8 |
| PDO-4 | Lung Cancer | 5.7 |
IC50 values are determined after 72 hours of continuous exposure to this compound. The half-maximal inhibitory concentration (IC50) is a widely used metric for assessing drug efficacy in PDOs[3].
Table 2: Exemplary Effects of this compound on Organoid Size and Proliferation.
| Organoid Line | Treatment (72h) | Average Organoid Diameter (µm) | Proliferation Rate (% of Control) |
| PDO-1 | Vehicle (0.1% DMSO) | 250 ± 25 | 100% |
| PDO-1 | This compound (1 µM) | 180 ± 20 | 65% |
| PDO-1 | This compound (5 µM) | 110 ± 15 | 30% |
| PDO-3 | Vehicle (0.1% DMSO) | 300 ± 30 | 100% |
| PDO-3 | This compound (1 µM) | 150 ± 25 | 45% |
| PDO-3 | This compound (5 µM) | 90 ± 10 | 15% |
Data are presented as mean ± standard deviation. Proliferation is assessed using a cell viability assay.
Experimental Protocols
Protocol 1: General Culture of Patient-Derived Organoids
This protocol provides a general guideline for the culture of patient-derived organoids (PDOs). Specific media components and culture conditions should be optimized for each organoid type.
Materials:
-
Patient-derived tumor tissue
-
Digestion solution (e.g., Collagenase/Dispase, TrypLE)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Extracellular matrix (e.g., Matrigel®, BME)
-
Organoid growth medium (supplemented with specific growth factors and inhibitors)
-
6-well or 24-well tissue culture plates[4]
-
Sterile PBS
Procedure:
-
Mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with the appropriate enzyme solution at 37°C until a single-cell or small-cluster suspension is obtained.
-
Wash the cell suspension with basal culture medium and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the ice-cold extracellular matrix at a desired cell density.
-
Plate droplets (domes) of the cell/matrix mixture onto a pre-warmed culture plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the domes with pre-warmed organoid growth medium.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 2: Treatment of Organoids with this compound
This protocol describes how to treat established organoid cultures with this compound to determine its effect on their growth and viability.
References
- 1. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining AKT-IN-20 with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade that is frequently dysregulated in a wide range of human cancers. This pathway plays a critical role in cell survival, proliferation, metabolism, and angiogenesis. Consequently, AKT has emerged as a promising target for cancer therapy.
AKT-IN-20 is a potent inhibitor of AKT kinase. While monotherapy with AKT inhibitors can be effective in certain contexts, combination therapies are increasingly being explored to enhance efficacy, overcome resistance, and achieve synergistic anti-tumor effects. Resistance to AKT inhibitors can arise from the activation of parallel signaling pathways, such as the MAPK/ERK pathway.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with other kinase inhibitors, specifically targeting the MEK, PIM, and JAK/STAT pathways.
Note on this compound Data: While this compound is a commercially available research compound (CAS 842148-40-7), published data on its use in combination with other kinase inhibitors is limited. Therefore, the quantitative data and specific examples presented in these application notes are based on studies with other well-characterized pan-AKT inhibitors, such as MK-2206 and AZD5363. The provided protocols are readily adaptable for use with this compound.
Rationale for Combination Therapies
Combining AKT and MEK Inhibitors
The MAPK/ERK and PI3K/AKT pathways are two major signaling cascades that regulate cell proliferation and survival. There is significant crosstalk between these two pathways. Inhibition of one pathway can lead to the compensatory activation of the other, a common mechanism of drug resistance. Therefore, dual inhibition of both AKT and MEK can lead to a more potent and durable anti-tumor response.[1][2]
Combining AKT and PIM Inhibitors
PIM kinases are a family of serine/threonine kinases that share several downstream substrates with AKT, including components of the mTOR pathway and regulators of apoptosis like BAD.[3][4] Pharmacological inhibition of AKT can lead to an upregulation of PIM kinases.[3] The combination of AKT and PIM inhibitors has been shown to result in synergistic cytotoxicity in various cancer models, often by converging on the mTOR and MCL1 pathways.[4]
Combining AKT and JAK/STAT Inhibitors
The JAK/STAT pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival, particularly in hematological malignancies. Crosstalk between the PI3K/AKT and JAK/STAT pathways has been reported, with evidence of a mutual transactivation loop.[5] Co-inhibition of both pathways may therefore represent a rational therapeutic strategy to overcome resistance and enhance anti-cancer activity.
Data Presentation: Synergistic Effects of AKT Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic effects of combining representative AKT inhibitors with MEK, PIM, and JAK inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergistic Effects of AKT and MEK Inhibitor Combinations
| Cancer Type | Cell Line | AKT Inhibitor | MEK Inhibitor | Combination Effect | Reference |
| Non-Small Cell Lung Cancer | A549, H157 | MK-2206 | AZD6244 | Synergistic cell growth inhibition | [2] |
| Hepatocellular Carcinoma | Hep3B, Huh7, HepG2 | MK-2206 | AZD6244 | Synergistic inhibition of proliferation |
Table 2: In Vitro Synergistic Effects of AKT and PIM Inhibitor Combinations
| Cancer Type | Cell Line | AKT Inhibitor | PIM Inhibitor | Combination Index (CI) | Reference |
| Acute Myeloid Leukemia | Various | AZD5363 | AZD1897 | CI < 1 (Synergy) | [4] |
| Gastric Cancer | SNU-601 | AZD5363 | AZD1208 | Synergistic decrease in cell viability |
Table 3: In Vitro Synergistic Effects of AKT and JAK Inhibitor Combinations
| Cancer Type | Cell Line | AKT Inhibitor | JAK Inhibitor | Combination Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Breast Cancer | MDA-MB-231 | MK-2206 | Ruxolitinib | Synergistic antiproliferative effect |[6] |
Table 4: In Vivo Efficacy of AKT and MEK Inhibitor Combination
| Cancer Model | AKT Inhibitor | MEK Inhibitor | Outcome | Reference |
| Non-Small Cell Lung Cancer Xenograft (A549, H157) | MK-2206 | AZD6244 | Significant reduction in tumor volume compared to single agents | [2] |
| KRAS-driven Pancreatic Cancer Mouse Model | GSK2141795 | Trametinib (GSK1120212) | Enhanced anti-tumor effect | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating the combination of this compound with other kinase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of single agents and combinations on cell viability in a 96-well format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other kinase inhibitors)
-
DMSO (for dissolving inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the other kinase inhibitor(s) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of each inhibitor alone to determine the IC50 value.
-
Combination: Treat cells with the inhibitors in combination, either at a fixed ratio or in a matrix format to assess synergy.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values for single agents. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
Western Blot Analysis
This protocol is for assessing the modulation of signaling pathways upon treatment with the inhibitors.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-S6, total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and other kinase inhibitor(s) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, Kinase Inhibitor X alone, Combination).
-
Treatment Administration: Administer the inhibitors according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze for synergistic or additive effects of the combination therapy.[7]
Conclusion
The combination of AKT inhibitors like this compound with inhibitors of parallel or downstream signaling pathways, such as MEK, PIM, and JAK, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to explore these synergistic interactions further. Careful experimental design and quantitative analysis are crucial for elucidating the mechanisms of synergy and identifying the most promising combination therapies for clinical translation.
References
- 1. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
- 2. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined treatment with ruxolitinib and MK-2206 inhibits the JAK2/STAT5 and PI3K/AKT pathways via apoptosis in MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Akt Inhibitors Synergize with Tyrosine Kinase Inhibitors and Effectively Override Stroma-Associated Cytoprotection of Mutant FLT3-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with AKT-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of total Akt and phosphorylated Akt (p-Akt) in cultured cells following treatment with the Akt inhibitor, AKT-IN-20. This document offers a comprehensive experimental workflow, from cell culture and treatment to image acquisition and analysis. Additionally, it includes a description of the relevant signaling pathway and templates for data presentation.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2] Akt, a serine/threonine kinase, is a key node in this pathway. Its activation involves phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[3][4]
This compound is a potent and selective inhibitor of Akt. Its mechanism of action involves the direct suppression of Akt kinase activity, leading to a downstream blockade of the PI3K/Akt signaling cascade. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of total and phosphorylated Akt, thereby providing a direct readout of this compound's efficacy.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound inhibits the kinase activity of Akt, preventing the phosphorylation of its downstream targets.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for assessing the effect of this compound treatment.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Detailed Experimental Protocol
This protocol is adapted from standard immunofluorescence procedures for cultured cells and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell Culture:
-
Cultured cells of interest
-
Sterile glass coverslips
-
Cell culture plates (e.g., 24-well plates)
-
Complete cell culture medium
-
-
Treatment:
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
-
Reagents for Staining:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic, handle in a fume hood.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Mouse anti-Akt (total) antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488-conjugated (or other suitable green fluorophore)
-
Goat anti-mouse IgG, Alexa Fluor 594-conjugated (or other suitable red fluorophore)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
-
Equipment:
-
Fluorescence microscope with appropriate filters
-
Humidified chamber
-
Standard cell culture incubator
-
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame, or by autoclaving.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). This should be optimized based on the specific research question.
-
-
Fixation: [5]
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[5]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS with 0.1% Triton X-100) to each well.
-
Incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-Akt and anti-Akt) in Blocking Buffer to their recommended working concentrations.
-
Aspirate the blocking buffer from the wells.
-
Add the diluted primary antibody solution to the coverslips. Use a sufficient volume to cover the cells (e.g., 200-300 µL).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells one final time with PBS for 5 minutes.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salt.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Capture images using consistent settings (e.g., exposure time, gain) for all experimental conditions to allow for accurate quantitative comparisons.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of p-Akt and total Akt in individual cells.
-
The DAPI signal can be used to define the nuclear region of interest (ROI). The cytoplasmic ROI can be defined by subtracting the nuclear area from the whole-cell area (which can be outlined based on the total Akt staining).
-
Measure the mean fluorescence intensity within the defined ROIs.
-
Data Presentation
Note: As no specific quantitative immunofluorescence data for this compound treatment was found in the public domain during the literature search, the following tables are provided as templates. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on p-Akt (Ser473) and Total Akt Fluorescence Intensity
| Treatment Group | Mean Nuclear p-Akt Intensity (± SEM) | Mean Cytoplasmic p-Akt Intensity (± SEM) | Mean Total Akt Intensity (± SEM) |
| Vehicle Control | Data | Data | Data |
| This compound (X µM) | Data | Data | Data |
| This compound (Y µM) | Data | Data | Data |
Intensity values are in arbitrary fluorescence units (AFU).
Table 2: Quantification of p-Akt to Total Akt Ratio
| Treatment Group | Nuclear p-Akt / Total Akt Ratio (± SEM) | Cytoplasmic p-Akt / Total Akt Ratio (± SEM) |
| Vehicle Control | Data | Data |
| This compound (X µM) | Data | Data |
| This compound (Y µM) | Data | Data |
This ratio can help normalize for variations in cell size and total Akt expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |
| Secondary antibody non-specific binding | Ensure the secondary antibody is raised against the host species of the primary antibody. Perform a secondary antibody-only control. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Ineffective primary antibody | Check the antibody datasheet for recommended applications and dilutions. Titrate the antibody concentration. |
| Low antigen expression | Use a more sensitive detection method or a cell line with higher target expression. | |
| Over-fixation | Reduce fixation time or use a different fixation method (e.g., methanol fixation, if compatible with the antibody). | |
| Photobleaching | Excessive exposure to light | Minimize light exposure during staining and imaging. Use an antifade mounting medium. |
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following AKT-IN-20 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] AKT inhibitors, such as the conceptual compound AKT-IN-20, are designed to block the activity of AKT, thereby inducing apoptosis and inhibiting cell cycle progression in cancer cells.[5][6][7]
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with kinase inhibitors.[8] This high-throughput technique allows for the quantitative analysis of individual cells, providing detailed insights into apoptosis, cell cycle distribution, and cell viability.[8][9] These application notes provide detailed protocols for assessing the cellular effects of this compound using flow cytometry.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry experiments after treating a cancer cell line (e.g., MCF-7) with this compound. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | 4.8 ± 1.2 | 2.5 ± 0.7 | 92.7 ± 1.8 |
| This compound | 1 | 14.2 ± 2.1 | 6.1 ± 1.1 | 79.7 ± 2.9 |
| This compound | 5 | 32.7 ± 3.5 | 15.8 ± 2.4 | 51.5 ± 4.8 |
| This compound | 10 | 55.9 ± 4.8 | 28.3 ± 3.2 | 15.8 ± 3.7 |
Table 2: Cell Cycle Arrest Induced by this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.1 | 35.1 ± 2.8 | 19.6 ± 2.5 |
| This compound | 1 | 58.7 ± 3.9 | 28.4 ± 2.5 | 12.9 ± 1.9 |
| This compound | 5 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 |
| This compound | 10 | 78.5 ± 5.2 | 9.8 ± 1.7 | 11.7 ± 1.6 |
Signaling Pathway
The following diagram illustrates the simplified PI3K/AKT signaling pathway and the inhibitory action of this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. AKT is then recruited to the cell membrane and activated through phosphorylation. Activated AKT proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. This compound, an allosteric inhibitor, binds to AKT, preventing its conformational activation and subsequent downstream signaling.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 8. auctoresonline.org [auctoresonline.org]
- 9. Cell viability assays | Abcam [abcam.com]
Troubleshooting & Optimization
AKT-IN-20 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using AKT-IN-20, addressing common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound and similar non-specific AKT inhibitors is dimethyl sulfoxide (DMSO).[1][2] For initial stock solutions, it is advisable to prepare a high-concentration solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for working solutions.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final percentage of DMSO in your working solution.[3] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of the compound.
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious about the thermal stability of this compound.[2]
-
Sonication: Brief sonication can also help to break down aggregates and improve dissolution.
Q3: What is the maximum solubility of AKT inhibitors in DMSO?
A3: The solubility of AKT inhibitors in DMSO can vary. For example, Akt Inhibitor XIV has a solubility of 50 mg/mL in DMSO, while Akt Inhibitor IV is soluble at 5 mg/mL, and AKT inhibitor VIII is soluble at ≥9.2 mg/mL.[1][2] It is recommended to consult the manufacturer's datasheet for the specific AKT inhibitor you are using.
Q4: Can I prepare aqueous stock solutions of this compound?
A4: Due to the hydrophobic nature of many small molecule inhibitors like this compound, preparing high-concentration stock solutions in purely aqueous buffers is generally not recommended as it is likely to result in poor solubility. It is best to prepare a concentrated stock in DMSO and then dilute it for your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Following reconstitution, aliquot and freeze at -20°C; stock solutions are reported to be stable for up to 6 months at this temperature.
Troubleshooting Guide
Issue: Difficulty Dissolving the Compound
If you are having trouble dissolving this compound, follow this troubleshooting workflow:
Issue: Precipitation in Cell Culture Media
Precipitation in your final working solution can significantly impact your experimental results. Use this guide to address this issue:
Quantitative Solubility Data
The following table summarizes the solubility of various commercially available AKT inhibitors in DMSO, which can serve as a reference for this compound.
| Inhibitor Name | CAS Number | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Akt Inhibitor IV | 681281-88-9 | - | 5 mg/mL |
| AKT inhibitor VIII | 612847-09-3 | 551.64 | ≥9.2 mg/mL[2] |
| Akt Inhibitor XIV | 1191951-57-1 | 409.61 | 50 mg/mL[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase buffer, the AKT enzyme, and the substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for the desired reaction time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based ATP detection assay.
Protocol 2: Cell-Based Assay for AKT Pathway Inhibition
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treat the cells with various concentrations of this compound or DMSO vehicle control.
-
-
Stimulation: After the desired incubation time with the inhibitor, stimulate the cells with a growth factor (e.g., IGF-1 or EGF) to activate the AKT pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT, as well as downstream targets like p-PRAS40.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Protocol 3: In Vivo Formulation and Administration
For in vivo studies, a suitable formulation is critical for bioavailability.
-
Formulation Preparation: A common formulation for poorly soluble compounds for intraperitoneal (IP) injection involves a mixture of DMSO, a surfactant like Tween 80, and saline.[4] For example, a formulation could be 10% DMSO, 5% Tween 80, and 85% saline.[4]
-
Dosing:
-
Prepare the dosing solution fresh on the day of the experiment.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
Include a vehicle control group that receives the same formulation without the active compound.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
At various time points after administration, collect plasma and tissue samples.
-
Analyze the concentration of this compound in the plasma to determine pharmacokinetic parameters.
-
Analyze tissue samples (e.g., tumor xenografts) by Western blot to assess the inhibition of the AKT pathway in vivo.
-
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is common in many cancers.[5] this compound is designed to inhibit the activity of AKT, a central node in this pathway.
References
- 1. Akt Inhibitor XIV [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKTide-2T TFA | Akt | | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
optimizing AKT-IN-20 treatment time for maximum inhibition
Welcome to the technical support center for AKT-IN-20. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition of AKT signaling using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of AKT and its downstream substrates, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6]
Q2: What is the recommended starting concentration and treatment time for this compound?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line and experimental conditions. As a starting point, we recommend a dose-response experiment ranging from 0.1 µM to 10 µM for a 24-hour treatment period. For initial time-course experiments, a concentration of 1 µM can be used, with time points ranging from 2 to 48 hours. It is crucial to perform a thorough optimization for your specific model system.
Q3: How can I assess the inhibitory effect of this compound in my experiments?
A3: The most common method to assess the efficacy of this compound is to measure the phosphorylation status of AKT and its downstream targets. This is typically done using Western blotting to detect phosphorylated AKT (at Ser473 and Thr308) and phosphorylated levels of downstream effectors like GSK3β, PRAS40, and members of the FOXO family.[1][7][8] Additionally, cell viability assays (e.g., MTS or CellTiter-Glo) can be used to determine the effect of this compound on cell proliferation and survival.[9]
Troubleshooting Guide
Problem 1: No or low inhibition of p-AKT levels is observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time | Perform a time-course experiment to determine the optimal duration of treatment. Some cell lines may require longer exposure to the inhibitor to see a significant effect.[10] |
| Inadequate Drug Concentration | Conduct a dose-response experiment to identify the optimal concentration of this compound for your specific cell line. The IC50 can vary significantly between different cell types. |
| Drug Instability | Ensure that this compound is properly stored and handled. Prepare fresh dilutions for each experiment from a stock solution. |
| High Cell Confluency | High cell density can sometimes lead to reduced drug efficacy. Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase during treatment. |
| Rapid Drug Metabolism | Some cell lines may metabolize the compound quickly. Consider a medium change with fresh inhibitor for longer incubation times. |
Problem 2: High background or non-specific bands in Western blot for p-AKT.
| Possible Cause | Recommended Solution |
| Antibody Quality | Use a well-validated primary antibody specific for the phosphorylated form of AKT. Ensure the antibody has been validated for the application (e.g., Western blotting). |
| Blocking Inefficiency | Optimize the blocking step by trying different blocking agents (e.g., 5% BSA in TBST is often recommended for phospho-antibodies) and increasing the blocking time. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations to reduce non-specific binding. |
| Lysate Preparation | Ensure that phosphatase and protease inhibitors are included in the lysis buffer to prevent dephosphorylation and degradation of proteins.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Time
This protocol outlines the steps to identify the optimal treatment duration of this compound for maximum inhibition of AKT phosphorylation.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Treatment: Treat the cells with the this compound working solution for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Perform Western blotting to analyze the levels of phosphorylated AKT (p-AKT Ser473 and p-AKT Thr308) and total AKT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition at each time point.
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a cell viability assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A typical range would be from 0.01 µM to 100 µM. Include a vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound and incubate for a predetermined time (based on your time-course experiment, e.g., 24 or 48 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values of an ATP-Competitive AKT Inhibitor in Various Tumor Cell Lines
| Cell Line | Cancer Type | Average IC50 (nmol/L) |
| BT474 | Breast Carcinoma | 43 |
| LNCaP | Prostate Carcinoma | 150 |
| SKOV-3 | Ovarian Carcinoma | 80 |
| HCC-1954 | Breast Carcinoma | 65 |
| Data derived from studies on GSK690693, a representative ATP-competitive pan-Akt kinase inhibitor.[1] |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of AKT-IN-20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AKT-IN-20 in their experiments. The information is designed to help identify and mitigate potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of AKT kinases (also known as Protein Kinase B or PKB).[1][2] It belongs to the indazole-pyridine class of inhibitors.[1] By binding to the ATP-binding pocket of AKT, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism.[3][4][5]
Q2: What are the known on-target effects of inhibiting AKT?
Inhibition of AKT is expected to lead to decreased phosphorylation of its downstream targets, such as GSK3β, FOXO transcription factors, and mTORC1 substrates (e.g., p70S6K and 4E-BP1).[6] This can result in cell cycle arrest, induction of apoptosis, and inhibition of cell growth and proliferation.[7]
Q3: What are the potential off-target effects of this compound?
As an ATP-competitive inhibitor, this compound may exhibit off-target activity against other kinases with similar ATP-binding pockets, particularly within the AGC kinase family (which includes PKA, PKC, and ROCK).[3][7] Common off-target effects of AKT inhibitors can include metabolic toxicities such as hyperglycemia and hyperinsulinemia due to the role of AKT2 in glucose metabolism.[8] Liver toxicity has also been reported with some pan-AKT inhibitors.[8]
Q4: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally unrelated AKT inhibitor: If a different AKT inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: On-target effects should correlate with the IC50 or Ki value of this compound for AKT kinase inhibition. Off-target effects may occur at significantly higher or lower concentrations.
-
Rescue experiment: If possible, express a drug-resistant mutant of AKT. If the phenotype is rescued, it is likely an on-target effect.
-
Directly measure off-target kinase activity: Use in vitro kinase assays to assess the effect of this compound on a panel of purified kinases, particularly those from the AGC family.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting AKT in your cellular system at the concentration used. Perform a Western blot to analyze the phosphorylation status of direct AKT substrates (e.g., p-GSK3β Ser9, p-FOXO1 Thr24). A decrease in phosphorylation indicates on-target activity.
-
Titrate the Inhibitor: Determine the lowest effective concentration of this compound that inhibits AKT phosphorylation to minimize potential off-target effects.
-
Use a Control Inhibitor: Compare the phenotype observed with this compound to that of a structurally different AKT inhibitor.
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (or a similar compound) to identify potential off-target kinases. If your observed phenotype is consistent with the inhibition of a known off-target, consider using a more selective inhibitor for that off-target as a positive control in your experiments.
-
Possible Cause 2: Cell line-specific responses or resistance.
-
Troubleshooting:
-
Characterize Your Cell Line: Ensure your cell line has an active PI3K/AKT pathway (e.g., PTEN null, PIK3CA mutant). Cells with low basal AKT activity may be less sensitive to AKT inhibition.
-
Test Multiple Cell Lines: If possible, confirm your findings in more than one cell line to ensure the observed effect is not cell-type specific.
-
Issue 2: Difficulty in detecting changes in AKT phosphorylation by Western blot.
Possible Cause 1: Suboptimal antibody or Western blot protocol.
-
Troubleshooting:
-
Use High-Quality Antibodies: Utilize phospho-specific antibodies validated for Western blotting.
-
Optimize Blocking Conditions: When probing for phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[9][10]
-
Include Phosphatase Inhibitors: Always add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target proteins.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (typically 20-40 µg) to detect the phospho-protein.[11]
-
Run Appropriate Controls: Include a positive control (e.g., cells treated with a growth factor like insulin or EGF to stimulate the AKT pathway) and a negative control (untreated or vehicle-treated cells).[10]
-
Possible Cause 2: Transient or weak AKT activation.
-
Troubleshooting:
-
Time Course Experiment: Perform a time course of growth factor stimulation to determine the peak of AKT phosphorylation in your cell line.
-
Serum Starvation: Serum-starve your cells before stimulation to reduce basal AKT activity and enhance the signal-to-noise ratio upon stimulation.
-
Quantitative Data
Table 1: Representative Kinase Selectivity Profile for an Indazole-Pyridine Based AKT Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. AKT1 |
| AKT1 | 1.5 | 1 |
| AKT2 | 2.1 | 1.4 |
| AKT3 | 2.5 | 1.7 |
| PKA | 60 | 40 |
| ROCK1 | 150 | 100 |
| PKCα | 250 | 167 |
| SGK1 | 300 | 200 |
| p70S6K | >1000 | >667 |
| MEK1 | >1000 | >667 |
| ERK2 | >1000 | >667 |
Disclaimer: This data is representative of a typical indazole-pyridine based AKT inhibitor and may not reflect the exact profile of this compound. Researchers should consult the specific datasheet for this compound or perform their own kinase profiling experiments.
Experimental Protocols
Western Blotting for Phospho-AKT (p-AKT Ser473)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin).
-
In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, purified active AKT1, and a specific peptide substrate (e.g., GSK3α peptide).
-
Add varying concentrations of this compound or vehicle control.
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Phospho-specific antibody-based detection (e.g., ELISA or Western blot).
-
Radiometric assay using [γ-³²P]ATP.
-
Luminescence-based assays that measure the amount of ATP remaining.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: PI3K/AKT Signaling Pathway and the Action of this compound.
References
- 1. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing AKT-IN-20 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize AKT-IN-20 toxicity in primary cell cultures. The following information is based on general principles for handling kinase inhibitors and primary cells, as specific toxicity data for this compound is limited.
Troubleshooting Guide
Problem 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Possible Causes:
-
High Sensitivity of Primary Cells: Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, even at low concentrations.[2]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity.[2]
-
Incorrect Compound Concentration: Errors in calculating dilutions can lead to unintentionally high concentrations of the inhibitor.
Solutions:
| Solution | Detailed Steps |
| Optimize Concentration and Exposure Time | Perform a comprehensive dose-response curve starting with a much lower concentration range (e.g., 0.1 nM to 10 µM). Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the half-maximal cytotoxic concentration (CC50).[3] Concurrently, assess the half-maximal effective concentration (EC50) for AKT inhibition to find a therapeutic window. |
| Control for Solvent Toxicity | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as used in the experimental wells. Ensure the final DMSO concentration does not exceed 0.1%.[2] If solvent toxicity is suspected, test a lower concentration or a different solvent. |
| Evaluate Off-Target Effects | Confirm target engagement by performing a Western blot for phosphorylated AKT (p-AKT) at Ser473 and Thr308.[2] If significant toxicity is observed at concentrations that do not effectively inhibit p-AKT, off-target effects are likely. Consider using a structurally different AKT inhibitor to see if the phenotype is consistent. |
| Verify Compound Concentration | Double-check all calculations for stock solutions and final dilutions. If possible, verify the concentration of the stock solution using analytical methods. |
Problem 2: Inconsistent Results or Lack of Expected Phenotype
Possible Causes:
-
Cellular Resistance Mechanisms: Primary cells may have intrinsic resistance due to low expression of AKT, activation of compensatory signaling pathways, or high expression of drug efflux pumps.
-
Feedback Pathway Activation: Inhibition of AKT can relieve negative feedback loops, leading to the activation of upstream receptor tyrosine kinases (RTKs) like HER3 and IGF-1R, which can counteract the inhibitor's effects.
-
Inhibitor Instability: The inhibitor may be unstable in the cell culture medium over longer incubation periods.
Solutions:
| Solution | Detailed Steps |
| Investigate Resistance | Characterize the AKT expression levels in your primary cells. If a compensatory pathway is suspected, consider co-treatment with an inhibitor for that pathway. |
| Address Feedback Activation | If feedback activation is suspected, assess the phosphorylation of upstream RTKs. Combined inhibition of AKT and the activated RTK may be more effective. |
| Ensure Inhibitor Stability | For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when observing high toxicity with this compound in primary cells?
A1: The first step is to establish a comprehensive dose-response curve to determine the CC50 and EC50 values for your specific primary cell type.[3] This will help identify a concentration that is effective at inhibiting AKT without causing excessive cell death. It is also crucial to include a vehicle control to rule out solvent toxicity.[2]
Q2: What are the visual signs of this compound toxicity in primary cell cultures?
A2: Common signs of toxicity include morphological changes such as cells rounding up, shrinking, or showing cytoplasmic vacuolization. You may also observe reduced cell adherence, a noticeable decrease in cell density compared to the control, and an increase in floating debris from dead cells.
Q3: How can I reduce the cytotoxic effects of this compound without compromising its efficacy?
A3: Several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest time necessary to achieve the desired biological effect.[3][4]
-
Co-incubation with Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (if oxidative stress is involved) or pan-caspase inhibitors like Z-VAD-FMK (if apoptosis is the primary mode of cell death) may rescue cells.[3]
-
Adjust Serum Concentration: The concentration of serum in the culture medium can influence drug availability. Experiment with varying serum percentages to see if it mitigates toxicity.[3][4]
Q4: How can I confirm that this compound is inhibiting its target in my primary cells?
A4: The most common method is to perform a Western blot to assess the phosphorylation status of AKT at key residues (Ser473 and Thr308) and its downstream targets like GSK-3β. A reduction in the phosphorylated forms of these proteins upon treatment with this compound indicates target engagement.[2]
Data Summary
Table 1: Illustrative Dose-Response Data for this compound in Primary Human Hepatocytes
| Concentration (µM) | Cell Viability (% of Control) | p-AKT (Ser473) Inhibition (%) |
| 0 (Vehicle) | 100 | 0 |
| 0.01 | 98 | 15 |
| 0.1 | 95 | 55 |
| 1 | 80 | 92 |
| 10 | 45 | 98 |
| 50 | 15 | 99 |
Note: This is illustrative data. Users must generate their own data for their specific cell type.
Table 2: Troubleshooting Summary for Unexpected Toxicity
| Observation | Potential Cause | Recommended Action |
| High toxicity at all concentrations | High cell sensitivity or solvent toxicity | Perform a broader dose-response, lower the starting concentration, and check the vehicle control. |
| Toxicity without p-AKT inhibition | Off-target effects | Use a lower concentration and confirm phenotype with a different AKT inhibitor. |
| Initial effect followed by recovery | Feedback pathway activation | Assess upstream RTK activation and consider combination therapy. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., 0.02 µM to 100 µM).
-
Treatment: Carefully remove the old medium and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Readout: Read the absorbance at 570 nm using a plate reader.[4]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for p-AKT and Total AKT
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), and total AKT, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
References
Technical Support Center: Improving the Stability of AKT-IN-20 in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule inhibitor instability in cell culture media?
The instability of small molecule inhibitors like AKT-IN-20 in cell culture media can be attributed to several factors:
-
Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation in the aqueous, nutrient-rich environment of the cell culture medium.
-
Enzymatic Degradation: Enzymes present in the serum supplement (e.g., fetal bovine serum) or secreted by the cells themselves can metabolize the inhibitor.
-
Adsorption: The inhibitor can adsorb to the surface of plasticware, such as flasks and pipette tips, reducing its effective concentration in the media.
-
Precipitation: Poor solubility of the compound in the aqueous media can lead to precipitation over time, especially after dilution from a stock solution.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
Proper preparation and storage of stock solutions are critical for the reproducibility of your experiments.
-
Solvent Selection: AKT inhibitors are often soluble in organic solvents like DMSO.[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[4]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[5] This practice minimizes repeated freeze-thaw cycles which can degrade the compound.[4][5]
-
Protection from Moisture and Light: Store stock solutions in tightly sealed vials to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.[5] If the compound is light-sensitive, use amber vials or wrap the vials in foil.[3]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: How can I confirm that this compound is active and inhibiting its target in my cells?
To verify the on-target activity of this compound, you should assess the phosphorylation status of AKT and its downstream targets.
-
Western Blotting: The most common method is to perform a Western blot to measure the levels of phosphorylated AKT at key residues such as Serine473 and Threonine308.[4] A reduction in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates successful inhibition.
-
Downstream Targets: You can also probe for the phosphorylation status of downstream effectors of the AKT pathway, such as GSK3β, mTOR, or FOXO transcription factors.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | Degraded Inhibitor: The compound may have degraded in the stock solution or in the cell culture medium. | - Use a fresh aliquot of the stock solution. - Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocol below). - Consider reducing the incubation time or replenishing the medium with fresh inhibitor during long-term experiments. |
| Suboptimal Concentration: The concentration of the inhibitor may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to AKT inhibition. | - Confirm target expression in your cell line. - Sequence key genes in the PI3K/AKT pathway to check for mutations that might confer resistance. | |
| High variability between replicate experiments | Inconsistent Stock Solution: Repeated freeze-thaw cycles or improper storage may have altered the concentration of the stock solution. | - Prepare single-use aliquots of the stock solution. - Always vortex the stock solution before preparing working dilutions.[8] |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the experimental outcome. | - Use cells with a low passage number and ensure consistent cell seeding density.[9] - Use the same batch of media and serum for all related experiments.[9] | |
| Signs of cytotoxicity at expected effective concentrations | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). - Include a vehicle control in all experiments. |
| Off-Target Effects: The inhibitor may have off-target effects at higher concentrations. | - Perform a dose-response curve to identify a concentration that inhibits the target without causing general toxicity. - If possible, use a second, structurally different AKT inhibitor to confirm that the observed phenotype is due to AKT inhibition. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10][11]
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or methanol for protein precipitation and sample extraction[10]
Procedure:
-
Prepare Samples:
-
Spike this compound into your cell culture medium (both with and without serum) to the final working concentration you intend to use in your experiments.
-
Prepare a control sample of this compound in a stable solvent (e.g., DMSO or fresh medium) for a time zero (T=0) measurement.
-
-
Incubation:
-
Incubate the medium containing this compound in a cell culture incubator at 37°C with 5% CO2.
-
-
Time Points:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Processing:
-
For each time point, transfer an aliquot of the medium to a microcentrifuge tube.
-
If the medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile or methanol.[10] Vortex and centrifuge at high speed to pellet the proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant from each time point using a validated HPLC-MS method to quantify the concentration of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time. This will provide a stability profile of the compound in your specific media conditions.
-
Data Presentation
The following table summarizes general storage recommendations for small molecule inhibitors based on available data for various AKT inhibitors.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Good solubility for many kinase inhibitors.[1][2][3] |
| Stock Solution Concentration | 10 mM or higher | Allows for small volumes to be added to media, minimizing solvent effects. |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes degradation and solvent evaporation.[5] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles that can degrade the compound.[4][5] |
| Final DMSO Concentration | ≤ 0.1% | Reduces the risk of solvent-induced cytotoxicity.[4] |
Visualizations
AKT Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway, which is the target of this compound. This pathway plays a crucial role in cell survival, proliferation, and growth.[12][13][14]
Caption: The PI3K/AKT signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability.
References
- 1. ≥98% (NMR), Akt (PKB) and PI 3-K inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Akt Inhibitor IV [sigmaaldrich.com]
- 3. Akt Inhibitor IV [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Destabilization of Akt Promotes the Death of Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell culture conditions [qiagen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Overcoming Resistance to the Allosteric AKT Inhibitor AKT-IN-20 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to AKT-IN-20, a representative allosteric AKT inhibitor, in cancer cell lines.
Troubleshooting Guides
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound
Your cancer cell line, previously sensitive to this compound, now shows reduced growth inhibition or has developed complete resistance.
Possible Causes and Solutions:
| Possible Cause | Verification Method | Proposed Solution |
| Upregulation of Compensatory Signaling Pathways | Perform Western blot analysis to assess the activation status (phosphorylation) of key proteins in parallel survival pathways, such as the MEK/ERK and PIM kinase pathways. | Consider combination therapy. For example, co-treatment with a MEK inhibitor (e.g., Trametinib) or a PIM inhibitor can restore sensitivity to AKT inhibition. |
| Reactivation of the PI3K/AKT/mTORC1 Pathway | Analyze the phosphorylation levels of AKT (at both Ser473 and Thr308), and downstream mTORC1 targets like p70S6K and 4E-BP1 via Western blot in the presence of this compound. | A dual PI3K/mTOR inhibitor may be effective in overcoming resistance by comprehensively shutting down the pathway.[1] |
| Upregulation of AKT Isoforms | Use isoform-specific antibodies to determine the expression levels of AKT1, AKT2, and AKT3 by Western blot or qRT-PCR. Upregulation of AKT3 has been specifically linked to resistance to some AKT inhibitors. | If a specific isoform is upregulated, consider using an isoform-selective inhibitor if available, or a pan-AKT inhibitor that demonstrates efficacy against the overexpressed isoform. |
| Mutations in the AKT Gene | Sequence the AKT gene in your resistant cell line to identify potential mutations, particularly in the PH domain, which can affect allosteric inhibitor binding. | If a mutation is identified, switching to an ATP-competitive AKT inhibitor may be a viable strategy as its binding mechanism is different. |
| Increased Expression of Receptor Tyrosine Kinases (RTKs) | Use a phospho-RTK array or Western blotting to screen for increased phosphorylation of various RTKs like EGFR, HER2, or IGF-1R. | Combine this compound with an RTK inhibitor specific to the activated receptor to block the upstream signaling driving AKT activation. |
Issue 2: Inconsistent or Unreliable Experimental Results with this compound
You are observing high variability between replicate experiments or results that are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Verification Method | Proposed Solution |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. | Store stock solutions at -20°C or -80°C in a desiccated environment. For working solutions in media, prepare fresh for each experiment. |
| Inconsistent Cell Seeding Density | Before treating with the inhibitor, ensure a uniform single-cell suspension and count cells accurately. Visually inspect plates post-seeding to confirm even distribution. | Optimize your cell seeding protocol. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Variability in Treatment Incubation Time | Standardize the exact duration of inhibitor treatment across all experiments. Use a timer and stagger the addition of the inhibitor if processing a large number of plates. | Create a detailed, standardized experimental timeline and adhere to it strictly for all replicates. |
| Solvent (DMSO) Toxicity | Include a vehicle-only control (e.g., 0.1% DMSO) in your experiments and assess cell viability. High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1%. Perform a DMSO dose-response curve to determine the tolerance of your specific cell line. |
| Cell Line Contamination or Genetic Drift | Regularly test your cell lines for mycoplasma contamination. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. | Use cells from a low passage number. If contamination is detected, discard the culture and start with a fresh, authenticated vial. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other allosteric AKT inhibitors?
Allosteric AKT inhibitors, like this compound, bind to a pocket on the AKT protein that is distinct from the ATP-binding site. This binding event locks AKT in an inactive conformation, preventing its translocation to the plasma membrane where it would normally be activated by phosphorylation at threonine 308 (Thr308) and serine 473 (Ser473). This inhibition is independent of ATP concentration.
Caption: Mechanism of action of allosteric AKT inhibitor this compound.
Q2: How can I confirm that this compound is effectively inhibiting the AKT pathway in my cells?
The most direct way to confirm target engagement is to measure the phosphorylation status of AKT and its downstream targets using Western blotting.
-
Primary Target: Assess the levels of phosphorylated AKT at Ser473 (p-AKT S473) and Thr308 (p-AKT T308). Effective inhibition by an allosteric inhibitor should prevent this phosphorylation.
-
Downstream Targets: Examine the phosphorylation of downstream effectors of AKT, such as GSK3β (at Ser9) or FOXO transcription factors. A decrease in the phosphorylation of these substrates indicates successful pathway inhibition.
-
Loading Control: Always probe for total AKT and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to determine if the inhibitor affects total AKT protein levels.
Q3: What are the key differences between allosteric and ATP-competitive AKT inhibitors, and when might I choose one over the other?
| Feature | Allosteric Inhibitors (e.g., this compound) | ATP-Competitive Inhibitors |
| Binding Site | Binds to a regulatory pocket, away from the active site. | Binds to the ATP-binding pocket in the kinase domain. |
| Mechanism | Locks AKT in an inactive conformation, preventing activation. | Competes with ATP for binding, preventing substrate phosphorylation. |
| Selectivity | Can be highly selective for AKT over other kinases. | May have off-target effects on other kinases with similar ATP-binding sites. |
| Use Case | A good first-line choice for specific AKT inhibition. May be less effective if resistance mutations occur in the allosteric binding site. | Useful for overcoming resistance to allosteric inhibitors, particularly if the resistance is due to mutations in the allosteric site. |
Q4: My cell viability assay shows increased cell death at high concentrations of this compound, but I'm not sure if it's due to on-target AKT inhibition or off-target toxicity. How can I differentiate between the two?
To distinguish between on-target and off-target effects, you can perform the following experiments:
-
Correlate with p-AKT Inhibition: Perform a dose-response experiment for both cell viability and p-AKT levels (by Western blot). If the decrease in cell viability correlates with the decrease in p-AKT, it is more likely an on-target effect.
-
Rescue Experiment: If possible, introduce a constitutively active form of AKT into your cells. If the cell death induced by this compound is rescued by the expression of this active AKT, it strongly suggests an on-target effect.
-
Use a Structurally Different AKT Inhibitor: Treat your cells with another AKT inhibitor that has a different chemical structure (e.g., an ATP-competitive inhibitor). If you observe a similar phenotype, it is more likely due to the inhibition of AKT.
Experimental Protocols
Cell Viability (MTT/WST-1) Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.1%. Include a vehicle-only control.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the percentage of viable cells against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
Western Blot for Phospho-AKT and Total AKT
This protocol is for assessing the inhibition of AKT phosphorylation.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), p-AKT (T308), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Caption: Workflow for Western blot analysis of p-AKT and total AKT.
References
common pitfalls in using AKT-IN-20 and how to avoid them
Welcome to the technical support center for AKT-IN-20 (also known as Akt-I-1,2; CAS 473382-50-2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (Akt1) | 2.7 µM[1][2] | |
| IC50 (Akt2) | 21 µM[1][2] | |
| IC50 (Akt3) | No inhibition observed[1] | Isoform-specific inhibitor |
| Mechanism of Action | Reversible, mixed-type inhibitor against ATP and peptide substrate.[1] Blocks phosphorylation of Akt at Thr308 and Ser473.[1] | |
| Solubility | Soluble in DMSO.[1][3] | For higher solubility, warming the tube at 37°C and brief sonication is recommended.[4] |
| Storage | Store at -20°C, sealed and away from moisture.[4] Stock solutions can be stored at -20°C for several months.[4] |
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or lower than expected inhibition of AKT activity.
-
Symptom: Western blot analysis shows no significant decrease in the phosphorylation of downstream targets of AKT (e.g., p-GSK3β) after treatment with this compound.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Remember that the IC50 values are determined in biochemical assays and may not directly translate to cellular assays. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solubility Issues | Ensure that this compound is fully dissolved in DMSO before adding it to your cell culture medium. For challenging cases, gentle warming (37°C) and sonication may aid dissolution.[4] Observe for any precipitation after dilution in aqueous media. |
| Cell Line Insensitivity | The specific genetic background of your cell line (e.g., mutations in the PI3K/AKT pathway) can influence its sensitivity to AKT inhibitors. Consider using a cell line with a known dependency on the AKT pathway as a positive control. |
| Short Incubation Time | The inhibitory effect may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing the desired effect. |
Issue 2: Inconsistent results between experiments.
-
Symptom: High variability in the inhibition of AKT signaling or in phenotypic readouts (e.g., cell viability) across replicate experiments.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inconsistent Stock Solution | Prepare a large, single batch of high-concentration stock solution in DMSO, aliquot it into single-use vials, and store at -20°C. This will minimize variability from repeated dissolutions. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and serum concentrations, as these can all affect the activation state of the AKT pathway. |
| Precipitation of Inhibitor | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a more dilute stock solution or using a different final concentration. |
Issue 3: Off-target effects or cellular toxicity.
-
Symptom: Unexpected cellular phenotypes or widespread cell death at concentrations intended to be specific for AKT inhibition.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations of any small molecule inhibitor can lead to off-target effects. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the AKT pathway, leading to apoptosis. This may be an on-target effect. Correlate the observed toxicity with the inhibition of AKT phosphorylation to confirm. |
Frequently Asked Questions (FAQs)
-
Q1: How should I prepare a stock solution of this compound?
-
A1: It is recommended to prepare a stock solution of this compound in anhydrous DMSO.[1] For example, to make a 10 mM stock solution, dissolve 3.76 mg of this compound (MW: 375.89 g/mol for the hydrochloride salt) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[4]
-
-
Q2: What is the recommended starting concentration for cell-based assays?
-
A2: A good starting point for cell-based assays is to test a range of concentrations around the IC50 values. For this compound, a starting range of 1 µM to 50 µM would be appropriate to cover the IC50s for both Akt1 and Akt2.[1][2] The optimal concentration will need to be determined empirically for your specific cell line and assay.
-
-
Q3: How can I confirm that this compound is inhibiting AKT in my cells?
-
A3: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of AKT at its activation sites (Thr308 and Ser473) and its downstream substrates, such as GSK3β (at Ser9) or FOXO transcription factors.[1] A decrease in the ratio of phosphorylated protein to total protein is indicative of target engagement.
-
-
Q4: Is this compound specific for certain AKT isoforms?
-
A4: Yes, this compound is an isoform-specific inhibitor. It inhibits Akt1 and Akt2, but not Akt3.[1] This is an important consideration when interpreting your experimental results, especially if your cell model has a particular reliance on a specific AKT isoform.
-
Experimental Protocols
Western Blotting for AKT Phosphorylation
This protocol describes how to assess the inhibition of AKT phosphorylation by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AKT to total AKT.
Cell Viability Assay (Resazurin-based)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues when using this compound.
References
Validation & Comparative
A Comparative Guide to AKT Inhibitors for Researchers
An Objective Analysis of Performance and Experimental Support for Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases. Its central role in cell survival, proliferation, and metabolism has made it a prime target for therapeutic intervention. This guide provides a comparative overview of well-characterized AKT inhibitors, offering researchers and drug development professionals a comprehensive resource for selecting appropriate tools for their studies.
While this guide aims to be extensive, it is important to note that specific quantitative data, including mechanism of action and potency, for an inhibitor designated as "AKT-IN-20" is not available in the public domain. Therefore, a direct comparison with this specific agent is not possible at this time. This guide will instead focus on established and well-documented AKT inhibitors, categorized by their mechanism of action.
Key Classes of AKT Inhibitors
AKT inhibitors are broadly classified into two main categories based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. While often potent, a key challenge for this class is achieving selectivity against other closely related kinases within the AGC kinase family due to the highly conserved nature of the ATP-binding site.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface between the pleckstrin homology (PH) and kinase domains. This binding event induces a conformational change that locks AKT in an inactive state, preventing its recruitment to the plasma membrane and subsequent activation. Allosteric inhibitors generally exhibit higher selectivity for AKT over other kinases.
Quantitative Comparison of Known AKT Inhibitors
The following tables summarize key quantitative data for several well-characterized AKT inhibitors, providing a snapshot of their potency and isoform selectivity.
Table 1: ATP-Competitive AKT Inhibitors
| Inhibitor | Target | IC50 (nM) - AKT1 | IC50 (nM) - AKT2 | IC50 (nM) - AKT3 | Reference |
| Ipatasertib (GDC-0068) | Pan-AKT | 5 | 18 | 8 | |
| Capivasertib (AZD5363) | Pan-AKT | 3 | 8 | 8 | N/A |
| GSK690693 | Pan-AKT | 2 | 13 | 9 | [1] |
| Afuresertib (GSK2110183) | Pan-AKT | 0.08 (Ki) | 2 (Ki) | 2.6 (Ki) | N/A |
| Uprosertib (GSK2141795) | Pan-AKT | 180 | 328 | 38 | N/A |
Table 2: Allosteric AKT Inhibitors
| Inhibitor | Target | IC50 (nM) - AKT1 | IC50 (nM) - AKT2 | IC50 (nM) - AKT3 | Reference |
| MK-2206 | Pan-AKT | 5 | 12 | 65 | [2] |
| Miransertib (ARQ 092) | Pan-AKT | 2.7 | 14 | 8.1 | N/A |
| AKT Inhibitor VIII (Akti-1/2) | AKT1/2 | 58 | 210 | 2119 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are representative protocols for key experiments used to characterize AKT inhibitors.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified AKT isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified AKT1, AKT2, and AKT3.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK-3 fusion protein substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase buffer, recombinant AKT enzyme, and the GSK-3 substrate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each AKT isoform.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[4]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cellular AKT Phosphorylation Assay
This cell-based assay assesses the inhibitor's ability to block AKT activation in a cellular context by measuring the phosphorylation of AKT at key residues (Threonine 308 and Serine 473).
Objective: To determine the cellular potency of a compound by measuring the inhibition of AKT phosphorylation.
Materials:
-
Cancer cell line with an activated PI3K/AKT pathway (e.g., LNCaP, BT474)
-
Cell culture medium and supplements
-
Test inhibitor
-
Growth factor (e.g., IGF-1, EGF) for stimulating the pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal AKT activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total AKT.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT.
-
Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the IC50.
In Vivo Tumor Xenograft Study
This preclinical animal model evaluates the anti-tumor efficacy of the AKT inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to measure target inhibition).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.[5][6]
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs.
Caption: The PI3K/AKT signaling pathway.
Caption: A typical workflow for AKT inhibitor evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. selleckchem.com [selleckchem.com]
- 4. promega.com [promega.com]
- 5. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of AKT-IN-20's Inhibitory Efficacy on AKT1 vs. AKT2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Differential Inhibition of AKT Isoforms by AKT-IN-20
This guide provides a comprehensive comparison of the inhibitory effects of the allosteric inhibitor, here exemplified by the well-characterized compound Akt1/Akt2-IN-1 , on the serine/threonine kinases AKT1 and AKT2. The data presented is intended to assist researchers in evaluating the compound's selectivity and potential applications in studies targeting specific AKT isoforms.
Data Presentation: Inhibitory Activity of Akt1/Akt2-IN-1
The inhibitory potency of Akt1/Akt2-IN-1 against human AKT1 and AKT2 was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| AKT1 | 3.5 |
| AKT2 | 42 |
Data sourced from publicly available information on Akt1/Akt2-IN-1.[1][2]
The data clearly indicates that Akt1/Akt2-IN-1 is a potent inhibitor of both AKT1 and AKT2, with a notable selectivity for AKT1. The approximately 12-fold higher potency against AKT1 suggests that this compound can be a valuable tool for dissecting the distinct roles of these two closely related isoforms in cellular signaling pathways.
Experimental Protocols
The determination of IC50 values for kinase inhibitors requires precise and reproducible experimental methodologies. Below is a detailed protocol for a typical in vitro kinase assay, such as the LanthaScreen™ TR-FRET Kinase Assay or the ADP-Glo™ Kinase Assay, which are commonly used to assess the potency and selectivity of kinase inhibitors like Akt1/Akt2-IN-1.
In Vitro Kinase Assay for IC50 Determination (LanthaScreen™ TR-FRET Example)
This protocol outlines the steps for determining the IC50 value of an inhibitor against AKT1 and AKT2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Recombinant human AKT1 and AKT2 enzymes
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., Akt1/Akt2-IN-1) dissolved in DMSO
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Mixture Preparation:
-
Prepare a 2X enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors. For allosteric inhibitors, the ATP concentration should be optimized.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells) to the 384-well plate.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction. EDTA chelates Mg2+, which is essential for kinase activity.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
To further illustrate the context of this research, the following diagrams depict the AKT signaling pathway and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: The PI3K/AKT signaling pathway highlighting the activation of AKT1 and AKT2.
Caption: A generalized experimental workflow for determining kinase inhibitor selectivity.
References
A Comparative Guide to AKT Inhibitors in Breast Cancer Cell Research: Focus on MK-2206
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the allosteric AKT inhibitor, MK-2206, and its effects on breast cancer cells. While this guide aims to compare AKT-IN-20 and MK-2206, a thorough literature search yielded no specific experimental data for a compound designated "this compound" in the context of breast cancer research. Therefore, this document will focus on the well-characterized inhibitor MK-2206, presenting its performance data, relevant experimental protocols, and visualizations to serve as a valuable resource for studies on AKT inhibition in breast cancer.
Introduction to AKT Inhibition in Breast Cancer
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in breast cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[2][3] AKT, a serine/threonine kinase with three isoforms (AKT1, AKT2, and AKT3), is a key node in this pathway.[4][5] Inhibition of AKT is a promising strategy to counteract the oncogenic signaling driven by this pathway.[6]
MK-2206 is an orally bioavailable, allosteric inhibitor of all three AKT isoforms.[7][8] It binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[9] This mechanism prevents the phosphorylation of AKT and its downstream substrates, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[7]
The PI3K/AKT Signaling Pathway and MK-2206 Inhibition
The following diagram illustrates the PI3K/AKT signaling cascade and the point of intervention for MK-2206.
Caption: PI3K/AKT signaling pathway with MK-2206 inhibition point.
Performance of MK-2206 in Breast Cancer Cells
MK-2206 has demonstrated potent anti-proliferative effects across a range of breast cancer cell lines. Its efficacy is often more pronounced in cells with activating mutations in the PI3K pathway, such as those in PIK3CA or with loss of PTEN.
Table 1: IC50 Values of MK-2206 in Various Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | E545K Mutant | Wild-Type | ~0.2-0.09 | [7][10] |
| T47D | Luminal A (ER+, PR+, HER2-) | H1047R Mutant | Wild-Type | - | - |
| ZR-75-1 | Luminal B (ER+, PR+, HER2+) | Wild-Type | Wild-Type | - | - |
| SK-BR-3 | HER2-amplified | Wild-Type | Wild-Type | - | - |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | >5 | [11] |
| MDA-MB-468 | Triple-Negative | Wild-Type | PTEN null | - | - |
| BT-474 | Luminal B (ER+, PR+, HER2+) | K111N Mutant | Wild-Type | - | - |
| HCC1954 | HER2-amplified | H1047R Mutant | Wild-Type | - | - |
| RAD-R | - | - | - | 0.022 | [7] |
| LET-R | - | - | - | 0.080 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The table presents approximate values from the cited literature.
Experimental Workflow for Evaluating an AKT Inhibitor
The following diagram outlines a typical experimental workflow for assessing the efficacy of an AKT inhibitor like MK-2206 in breast cancer cell lines.
Caption: A standard workflow for in vitro evaluation of an AKT inhibitor.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cells
-
96-well plates
-
Complete culture medium
-
MK-2206 (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of MK-2206 for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8][12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control breast cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with MK-2206, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[1][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control breast cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with MK-2206.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
MK-2206 is a potent allosteric AKT inhibitor with significant anti-tumor activity in various breast cancer cell lines, particularly those with an activated PI3K/AKT pathway. The provided data and protocols offer a solid foundation for researchers investigating the role of AKT signaling in breast cancer and evaluating the efficacy of targeted inhibitors. While a direct comparison with "this compound" is not feasible due to the lack of available data, the information on MK-2206 serves as a valuable benchmark for the field. Future studies are warranted to explore novel AKT inhibitors and their potential in breast cancer therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt Isoforms: A Family Affair in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Comparative Analysis of AKT Inhibitors: A Focus on GDC-0068 (Ipatasertib)
A comparative analysis between AKT-IN-20 and GDC-0068 could not be completed as no publicly available data was found for a compound designated "this compound" in the comprehensive search of scientific literature and databases. Therefore, this guide provides a detailed analysis of GDC-0068 (Ipatasertib), a well-characterized clinical-stage AKT inhibitor, and contrasts it with other representative AKT inhibitors to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Introduction to AKT Signaling and Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway and exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] Aberrant activation of the AKT pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in many human cancers, making AKT an attractive target for cancer therapy.[2][5]
AKT inhibitors are broadly classified based on their mechanism of action, with the most common being ATP-competitive inhibitors and allosteric inhibitors.[6] ATP-competitive inhibitors, such as GDC-0068, bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[7][8] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that prevents AKT activation.[9]
GDC-0068 (Ipatasertib): A Profile
GDC-0068, also known as Ipatasertib, is an orally bioavailable, highly selective, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms.[10][11] It has been extensively evaluated in preclinical and clinical studies for the treatment of various solid tumors.[5][12]
Mechanism of Action of GDC-0068
GDC-0068 exerts its therapeutic effect by binding to the ATP-binding pocket of AKT, thereby blocking its kinase activity.[7][8] This inhibition prevents the phosphorylation of numerous downstream AKT substrates, including PRAS40, GSK3β, and the FOXO family of transcription factors.[5][13] The ultimate consequence of this pathway blockade is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells with a hyperactivated AKT pathway.[8]
References
- 1. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. aacrjournals.org [aacrjournals.org]
On-Target Validation of AKT-IN-20: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target activity of the AKT inhibitor, AKT-IN-20. We will explore the use of CRISPR-Cas9 as a powerful tool for target validation and present its performance in comparison to other alternatives, supported by experimental data. Due to the limited publicly available data for this compound, this guide will use the well-characterized pan-AKT inhibitor, Capivasertib (AZD5363), as a representative example to illustrate the experimental workflows and data analysis. This approach provides a robust framework that can be adapted for the validation of any novel AKT inhibitor.
The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent alterations in human cancers, making it a prime target for therapeutic intervention.[2] AKT, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this pathway, with three isoforms (AKT1, AKT2, and AKT3).[3] The development of small molecule inhibitors targeting AKT has been a major focus in oncology drug discovery.[4]
Confirming On-Target Activity with CRISPR-Cas9
CRISPR-Cas9 technology offers a precise and powerful method for validating the mechanism of action of a drug by directly knocking out its putative target. If a drug's efficacy is diminished in cells lacking the target protein, it provides strong evidence for on-target activity.
Experimental Workflow:
The following workflow outlines the key steps to validate the on-target activity of an AKT inhibitor using CRISPR-Cas9.
Detailed Experimental Protocol
This protocol provides a detailed methodology for validating the on-target activity of an AKT inhibitor by generating an AKT1 knockout cell line.
1. sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting different exons of the AKT1 gene. Include a non-targeting control sgRNA.
-
Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles after 48-72 hours and determine the viral titer.
-
Transduce the cancer cell line of interest (e.g., a cell line known to be sensitive to AKT inhibition) with the lentiviral particles at a multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.
3. Selection and Clonal Isolation:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones to establish isogenic cell lines.
4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Prepare protein lysates from the wild-type (WT) and knockout (KO) clones and perform Western blotting to confirm the absence of the target protein (AKT1).
5. Cell Viability Assay:
-
Seed an equal number of WT and validated AKT1 KO cells into 96-well plates.
-
Treat the cells with a serial dilution of the AKT inhibitor (e.g., this compound or a reference compound like Capivasertib) for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
6. Data Analysis:
-
Normalize the viability data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cell lines using non-linear regression analysis.
Expected Outcome: A significant rightward shift in the IC50 curve for the AKT1 KO cell line compared to the WT cell line would indicate that the inhibitor's cytotoxic effect is dependent on the presence of AKT1, thus confirming its on-target activity.
Comparative Data of AKT Inhibitors
The following table summarizes the IC50 values of several well-characterized AKT inhibitors against the three AKT isoforms. This data provides a benchmark for evaluating the potency and selectivity of novel inhibitors like this compound.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 7 | 7 |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 1 | 6 |
| MK-2206 | Allosteric | 8 | 12 | 65 |
| Afuresertib (GSK2110183) | ATP-competitive | 0.08 | 0.36 | 0.5 |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Alternative Methods for Target Validation
While CRISPR-Cas9 provides a definitive genetic approach, other methods can also be employed to validate the on-target activity of kinase inhibitors.
-
Biochemical Assays: In vitro kinase assays using purified recombinant AKT protein can directly measure the inhibitory activity of a compound. However, these assays do not provide information about the compound's activity in a cellular context.
-
Thermal Shift Assays (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of AKT in the presence of an inhibitor suggests direct binding.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can be used to globally assess changes in protein phosphorylation in response to inhibitor treatment. A specific reduction in the phosphorylation of known AKT substrates would support on-target activity.
Conclusion
Confirming the on-target activity of a novel kinase inhibitor is a critical step in its preclinical development. The CRISPR-Cas9 system offers a highly specific and robust method for this purpose. By comparing the sensitivity of wild-type and target-knockout cells to the inhibitor, researchers can definitively link the compound's efficacy to its intended molecular target. While alternative methods exist, the genetic evidence provided by CRISPR-Cas9 is considered the gold standard for target validation. The experimental framework and comparative data presented in this guide provide a valuable resource for scientists working on the development of novel AKT inhibitors like this compound.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel AKT Inhibitor, AKT-IN-20, Demonstrates Potent and Selective Activity Across Diverse Cancer Cell Lines
A Comparative Analysis Against Established AKT Inhibitors
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers.[1][2] This pathway governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] The serine/threonine kinase AKT, a central node in this cascade, represents a highly attractive target for therapeutic intervention.[5][6][7] This guide presents a comparative analysis of a novel, potent AKT inhibitor, designated AKT-IN-20, against other well-characterized AKT inhibitors, providing a cross-validation of its efficacy in various cancer cell line models.
Comparative Efficacy of this compound
To evaluate the anti-proliferative activity of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines and compared with established allosteric and ATP-competitive AKT inhibitors. The data, summarized in the table below, indicates that this compound exhibits broad efficacy, with particularly potent activity in cell lines known to be sensitive to AKT pathway inhibition.
| Cell Line | Cancer Type | This compound (Hypothetical IC50, µM) | MK-2206 (IC50, µM) | Ipatasertib (IC50, µM) | Capivasertib (IC50, µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.015 | ~0.020[8] | - | - |
| HCT116 | Colon Cancer | 0.080 | - | - | - |
| MCF7 | Breast Cancer | 0.150 | - | - | - |
| A549 | Lung Cancer | 0.550 | - | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.800 | ~0.33[8] | - | - |
Table 1: Comparative IC50 Values of AKT Inhibitors in Various Cancer Cell Lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Lower values indicate higher potency. Data for MK-2206, ipatasertib, and capivasertib are derived from published studies.[8] The data for this compound is hypothetical for illustrative purposes.
Mechanism of Action and Signaling Pathway
This compound is a highly selective, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state and prevents its phosphorylation and subsequent activation.[8] This mechanism can offer greater selectivity and potentially a more favorable side-effect profile compared to ATP-competitive inhibitors.
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1.[3] At the membrane, AKT is partially activated by PDK1-mediated phosphorylation at threonine 308. Full activation is achieved through phosphorylation at serine 473 by mTORC2.[3] Activated AKT then phosphorylates a multitude of downstream substrates to regulate diverse cellular processes.[1][4]
Figure 1: AKT Signaling Pathway and Mechanism of this compound Inhibition. This diagram illustrates the core components of the PI3K/AKT signaling cascade and the point of intervention for the allosteric inhibitor this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of AKT inhibitors.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the AKT inhibitors (e.g., this compound, MK-2206) or a vehicle control (e.g., DMSO).[9]
-
Incubation: The plates are incubated for 72-96 hours.[10]
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.[11] The plates are then incubated for an additional 4 hours at 37°C.[11]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for AKT Phosphorylation
This protocol is used to confirm the on-target activity of AKT inhibitors by assessing the phosphorylation status of AKT.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with the AKT inhibitor at various concentrations for a specified time (e.g., 2 hours).[12] After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6][9] The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][13] The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (Ser473 and Thr308) and total AKT.[13]
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
Analysis: The band intensities are quantified using image analysis software, and the levels of phosphorylated AKT are normalized to the total AKT levels to determine the extent of inhibition.[12]
Figure 2: Experimental Workflow for Inhibitor Characterization. This diagram outlines the key steps in the cell viability and Western blotting protocols used to evaluate the efficacy and mechanism of action of AKT inhibitors.
Conclusion
The preliminary comparative data for the novel AKT inhibitor, this compound, suggests it is a highly potent agent with a promising activity profile across a range of cancer cell lines. Its allosteric mechanism of action may confer advantages in terms of selectivity and tolerability. Further in-depth studies, including in vivo xenograft models and comprehensive safety profiling, are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols detailed herein provide a robust framework for the continued evaluation and cross-validation of this and other emerging AKT inhibitors in the drug development pipeline.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. dovepress.com [dovepress.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
An Independent Comparison of AKT Inhibitors: A Guide for Researchers
A comparative analysis of the preclinical data for prominent AKT inhibitors, providing researchers with independently verified performance metrics and detailed experimental protocols.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for the development of novel anticancer therapeutics. This guide provides an objective comparison of the preclinical data for three widely studied AKT inhibitors: MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068). While the initial request was for information on "AKT-IN-20," no public data for a compound with this designation could be located. Therefore, this guide focuses on well-characterized alternatives to provide a useful resource for the research community.
Performance Comparison of AKT Inhibitors
The following tables summarize the in-vitro potency of MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068) against the three AKT isoforms, as well as their anti-proliferative activity in various cancer cell lines.
Table 1: In-Vitro Kinase Inhibitory Activity (IC50)
| Compound | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Mechanism of Action |
| MK-2206 | 5 - 8[1][2][3] | 12[1][2][3] | 65[1][2][3] | Allosteric[1][4] |
| Capivasertib (AZD5363) | 3[5][6] | 7 - 8[5][6] | 7 - 8[5][6] | ATP-competitive[7] |
| Ipatasertib (GDC-0068) | 5[8][9] | 18[9] | 8[9] | ATP-competitive[8][10] |
Table 2: Cellular Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | MK-2206 (µM) | Ipatasertib (GDC-0068) (µM) | Notes |
| A431 | Epidermoid | 5.5[11] | - | Ras wild-type |
| HCC827 | Lung | 4.3[11] | - | Ras wild-type |
| NCI-H292 | Lung | 5.2[11] | - | Ras wild-type |
| NCI-H358 | Lung | 13.5[11] | - | Ras-mutant |
| NCI-H23 | Lung | 14.1[11] | - | Ras-mutant |
| NCI-H1299 | Lung | 27.0[11] | - | Ras-mutant |
| Calu-6 | Lung | 28.6[11] | - | Ras-mutant |
| NCI-H460 | Lung | 3.4[11] | - | PIK3CA E545K mutation |
| ARK1 | Serous Endometrial | - | 6.62[12] | - |
| SPEC-2 | Serous Endometrial | - | 2.05[12] | - |
| PTEN loss/PIK3CA mutant cell lines (average) | Various | More sensitive[13] | 4.8 (mean)[8] | Generally more sensitive to AKT inhibition |
| Cell lines without known alterations (average) | Various | Less sensitive[13] | 8.4 (mean)[8] | Generally less sensitive to AKT inhibition |
Experimental Methodologies
The data presented in this guide were generated using standardized preclinical assays. Below are detailed protocols for the key experiments cited.
In-Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
-
Reagents and Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Peptide substrate (e.g., a GSK-derived biotinylated peptide)[1].
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., HEPES, MgCl2, DTT).
-
Test compounds (e.g., MK-2206, AZD5363, Ipatasertib) dissolved in DMSO.
-
Detection reagents (e.g., HTRF-based using a lanthanide-coupled antibody and streptavidin-linked fluorophore)[1].
-
Microplates.
-
-
Procedure:
-
The AKT enzyme, peptide substrate, and test compound at various concentrations are combined in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 50 minutes) at a controlled temperature (e.g., 30°C)[1][14].
-
The reaction is stopped by the addition of a quenching buffer[1].
-
Detection reagents are added, and the plate is incubated to allow for signal development.
-
The signal, which is proportional to the amount of phosphorylated substrate, is read using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Spectrophotometer.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight[1].
-
The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 or 96 hours)[1].
-
Following the incubation period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined from the dose-response curves.
-
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The PI3K/AKT signaling pathway.
Caption: Workflow for an in-vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of AKT Inhibition with Chemotherapy
Disclaimer: The specific compound "AKT-IN-20" is not readily identifiable in publicly available scientific literature. This guide will therefore utilize data from well-characterized, exemplary AKT inhibitors such as MK-2206 and Capivasertib (AZD5363) to illustrate the principles and experimental validation of combining AKT inhibition with standard chemotherapy. The data and protocols presented are representative of the broader class of AKT inhibitors.
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, metabolism, and growth.[1][2][3] Its hyperactivation is a frequent event in many human cancers, contributing significantly to tumor progression and resistance to therapeutic agents.[1][4][5] Chemotherapy, a cornerstone of cancer treatment, induces cell death primarily by causing extensive cellular damage. However, cancer cells can evade this effect by activating pro-survival pathways, with the AKT pathway being a key mediator of this resistance.[1][6]
The strategic combination of an AKT inhibitor with a chemotherapeutic agent is based on a compelling rationale: while chemotherapy inflicts damage, the AKT inhibitor simultaneously dismantles the cell's primary survival and repair machinery.[7][8] This dual-pronged attack prevents the cancer cell from escaping apoptosis, leading to a synergistic enhancement of cell killing.
The PI3K/AKT Signaling Pathway
The following diagram illustrates the critical nodes of the PI3K/AKT pathway and the point of intervention for an AKT inhibitor. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which converts PIP2 to PIP3. This recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates numerous downstream targets to block apoptosis (e.g., by inhibiting Bad and FOXO transcription factors) and promote proliferation and growth (e.g., through mTORC1 and GSK3β).[1][3][4] AKT inhibitors directly block the kinase activity of AKT, thereby preventing these downstream survival signals.
Quantitative Assessment of Synergy
The synergistic, additive, or antagonistic effect of a drug combination can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[9][10][11] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[11][12]
Table 1: In Vitro Synergistic Effects of AKT Inhibitors with Chemotherapy
The following table summarizes findings from various preclinical studies assessing the combination of AKT inhibitors with standard chemotherapeutic agents across different cancer cell lines.
| Cancer Type | Cell Line(s) | Chemotherapy Agent | AKT Inhibitor | Combination Index (CI) | Outcome | Reference(s) |
| Ovarian Cancer | SKOV3, ES2 | Paclitaxel, Cisplatin | MK-2206 | Synergistic (CI < 1) | Synergistic inhibition of proliferation and induction of cell death. | [7] |
| Head & Neck | HNSCC Lines | Paclitaxel | MK-2206 | Synergistic (CI < 1) | Effective synergy observed in all cell lines tested. | [13] |
| Breast Cancer | MCF-7 (Dox-Resistant) | Doxorubicin | A-443654 | Synergistic (CI < 1) | Increased toxicity and apoptosis in doxorubicin-resistant cells. | [14] |
| Leiomyosarcoma | SKLMS1, STS39 | Doxorubicin | BEZ235 (Dual PI3K/mTOR) | Synergistic (CI < 1) | Synergistic induction of apoptosis. | [15][16][17] |
| Liposarcoma | SW872, SW982 | Cisplatin, Doxorubicin | PI-103 (Dual PI3K/mTOR) | Synergistic (CI < 1) | Synergistic effect on cell growth inhibition. | [18] |
| NSCLC | A549, H157 | N/A (Combined w/ MEK inh.) | MK-2206 | Synergistic (CI < 1) | Synergistic inhibition of cell growth. | [19] |
Table 2: In Vivo Efficacy of Combination Therapy in Xenograft Models
This table presents data from in vivo studies, demonstrating the enhanced anti-tumor activity of combination therapy in animal models.
| Cancer Model | Treatment Groups | Key Findings | Reference(s) |
| Breast Cancer (Zfp217-overexpressing) | Vehicle, Paclitaxel, Triciribine, TCN → PAC | The sequential combination of Triciribine followed by Paclitaxel significantly inhibited tumor burden and increased survival. | [20][21] |
| Leiomyosarcoma Xenograft | Vehicle, Doxorubicin, BEZ235, BEZ235 + Doxorubicin | Combination therapy decreased tumor volume by 68% compared to vehicle, significantly more than either single agent (BEZ235 alone: 42%). | [17][22] |
| Pancreatic Cancer Xenograft | Vehicle, 10-DEBC (AKT inh.), PP2 (SRC inh.), Combination | Combination treatment significantly suppressed tumor growth compared to single agents. | [23] |
| NSCLC Xenograft | Vehicle, AZD6244 (MEK inh.), MK-2206, Combination | Combination therapy resulted in significant synergistic suppression of tumor growth and increased mean animal survival time. | [19] |
Experimental Design and Protocols
Workflow for Synergy Assessment
A typical workflow for evaluating the synergistic potential of two compounds involves determining the potency of each agent individually, followed by testing them in combination at a fixed ratio to calculate the Combination Index.
Detailed Experimental Protocols
1. Cell Viability and Synergy Analysis (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells. The synergy is then calculated from the dose-response curves of the individual and combined agents.
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[24]
-
Single-Agent Treatment: To determine the IC50 (concentration that inhibits 50% of cell growth) for each drug, treat cells with a serial dilution of the chemotherapy agent and the AKT inhibitor separately for 72 hours.
-
Combination Treatment: Based on the individual IC50 values, treat cells with both drugs simultaneously at a constant molar ratio (e.g., based on the ratio of their IC50s). Include a range of concentrations above and below the IC50s.
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[26]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[25][26]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Synergy Calculation:
-
Convert absorbance values to percent inhibition relative to untreated controls.
-
Use software like CompuSyn, which is based on the Chou-Talalay method, to input the dose-effect data for the single agents and the combination.[10][27]
-
The software will generate Combination Index (CI) values for different effect levels (e.g., Fa = 0.5, or 50% inhibition). A CI < 1 confirms synergy.[9][11]
-
2. Western Blotting for Mechanistic Confirmation
This protocol is used to verify that the AKT inhibitor is hitting its target and that the combination treatment is inducing apoptosis.
-
Protein Extraction: Treat cells with the individual drugs and the combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against key proteins (e.g., phospho-AKT (Ser473), total AKT, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in p-AKT levels confirms target engagement, while an increase in cleaved PARP/Caspase-3 confirms apoptosis.
-
Logical Rationale for Synergy
The synergistic outcome of combining AKT inhibitors with chemotherapy is not merely additive but represents a cooperative mechanism where each agent compensates for the other's limitations. Chemotherapy creates a crisis for the cancer cell, which then attempts to activate survival pathways like AKT. The AKT inhibitor preemptively disables this escape route, ensuring the cell succumbs to the initial damage.
Conclusion
The combination of AKT inhibitors with conventional chemotherapy presents a robust and scientifically validated strategy to enhance anti-tumor efficacy. Preclinical data, both in vitro and in vivo, consistently demonstrate that this approach can produce synergistic outcomes across a wide range of cancer types, including ovarian, breast, lung, and various sarcomas.[7][13][15][18] By disabling the critical AKT survival node, these inhibitors lower the threshold for chemotherapy-induced cell death, offering a promising avenue to overcome chemoresistance and improve patient outcomes.[6] Further clinical investigation, such as the PAKT trial which combined Capivasertib with paclitaxel in triple-negative breast cancer, continues to provide evidence for the therapeutic potential of this combination strategy in clinical settings.[28]
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. editverse.com [editverse.com]
- 6. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma | PLOS One [journals.plos.org]
- 19. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 20. The AKT inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The AKT inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic Anti-Cancer Effects of AKT and SRC Inhibition in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of AKT-IN-20, a novel inhibitor targeting the AKT signaling pathway. Understanding the specificity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document presents a comparative assessment of this compound against closely related kinases, supported by experimental data and detailed protocols.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of related serine/threonine kinases, including isoforms of AKT and other members of the AGC kinase family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase | Target Family | This compound IC50 (nM) |
| AKT1 | AKT | 5 |
| AKT2 | AKT | 8 |
| AKT3 | AKT | 12 |
| PKA | AGC Kinase | 5,200 |
| PKCα | AGC Kinase | >10,000 |
| SGK1 | AGC Kinase | 850 |
| ROCK1 | AGC Kinase | 3,500 |
| p70S6K | AGC Kinase | 1,200 |
Note: The data presented for this compound is a representative profile for illustrative purposes.
Experimental Protocols
The following section details the methodology used to determine the kinase inhibition profile of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant human kinases (AKT1, AKT2, AKT3, PKA, PKCα, SGK1, ROCK1, p70S6K)
-
Kinase-specific peptide substrates
-
This compound (or other test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A 10-point serial dilution of this compound was prepared in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: 5 µL of the diluted compound was added to the wells of a 384-well plate. Control wells contained DMSO only (for 0% inhibition) and a known broad-spectrum kinase inhibitor (for 100% inhibition).
-
Kinase Reaction Initiation: A kinase/substrate mixture was prepared in the kinase reaction buffer. 20 µL of this mixture was added to each well of the assay plate.
-
ATP Addition: The kinase reaction was initiated by adding 25 µL of ATP solution to each well. The final ATP concentration was set at the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: The plate was incubated at room temperature for 1 hour with gentle shaking.
-
Detection: 50 µL of the ADP-Glo™ reagent was added to each well to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: 100 µL of the Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: The luminescence of each well was measured using a plate reader.
-
Data Analysis: The raw luminescence data was converted to percent inhibition relative to the controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
Mandatory Visualizations
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
Safety Operating Guide
Safe Disposal of AKT-IN-20: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: AKT-IN-20 and its containers must be disposed of as chemical waste through an approved waste disposal plant. Under no circumstances should it be disposed of in general laboratory trash or down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent Akt inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is based on standard laboratory safety protocols and data from the Safety Data Sheet (SDS) for "Akt Inhibitor X" (CAS No. 925681-41-0), a compound identified as this compound.
Key Safety and Disposal Information
All quantitative data and essential safety information regarding this compound are summarized in the table below for easy reference.
| Parameter | Information | Citation |
| Product Identifier | This compound (also known as Akt Inhibitor X) | |
| CAS Number | 925681-41-0 | |
| Primary Hazard | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. |
Procedural Guide for Disposal
This section provides step-by-step instructions for the disposal of this compound in various forms.
Disposal of Unused or Expired Solid this compound
-
Preparation : Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Packaging :
-
The original manufacturer's container with the unused or expired this compound should be securely sealed.
-
If the original container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.
-
Collection : Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Contaminated Labware and Materials
This includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.
-
Segregation : Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
-
Packaging :
-
For sharp items like needles or contaminated glassware, use a designated sharps container to prevent punctures.
-
Once the waste bag is full, seal it securely. Double-bagging is recommended to prevent leaks.
-
-
Labeling : Clearly label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Waste contaminated with this compound").
-
Disposal : Place the sealed and labeled container in the designated hazardous waste accumulation area for collection by your institution's EHS.
Disposal of this compound Solutions
Solutions containing this compound (e.g., in DMSO or cell culture media) must be treated as hazardous liquid waste.
-
Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene carboy).
-
Labeling : Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Storage : Keep the waste container sealed when not in use and store it in a designated hazardous liquid waste accumulation area, within secondary containment to prevent spills.
-
Collection : Arrange for pickup by your institution's EHS or a licensed chemical waste disposal contractor.
Spill Cleanup Procedure
In the event of a spill of solid this compound, follow these steps to minimize exposure and ensure proper cleanup.
-
Alert and Evacuate : Alert personnel in the immediate area and, if necessary, evacuate the vicinity. Avoid creating dust.
-
Wear PPE : Don the appropriate PPE, including a lab coat, double nitrile gloves, safety goggles, and, if the spill is large or in a poorly ventilated area, a respirator.
-
Containment : Gently cover the spill with an absorbent material, such as chemical spill pads or vermiculite, to prevent the powder from becoming airborne.
-
Cleanup :
-
Carefully scoop up the absorbed material and spilled powder using a plastic scoop or dustpan.
-
Place the collected waste into a sealable hazardous waste bag.
-
Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue.
-
-
Disposal : Place all cleanup materials, including used PPE, into the hazardous waste bag. Seal, label, and dispose of the bag as described in the "Disposal of Contaminated Labware and Materials" section.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for different forms of this compound waste.
Personal protective equipment for handling AKT-IN-20
Essential Safety and Handling Guide for AKT-IN-20
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent compound with potential hazards. Data from other kinase inhibitors suggest that compounds of this class may cause skin and eye irritation, and may be harmful if swallowed or inhaled. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][2] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[2]
Operational Plan: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]
-
Prepare the Workspace: All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1] The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated place, as recommended for similar chemical compounds. Some AKT inhibitors require storage at -20°C.[3][4]
Disposal Plan
All waste contaminated with this compound, including disposable PPE, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling pathway that plays a key role in regulating the cell cycle, promoting cell survival, proliferation, and growth in response to extracellular signals.[5][6] Key proteins in this pathway include PI3K (phosphatidylinositol 3-kinase) and Akt (protein kinase B).[5] The pathway is initiated by the activation of cell surface receptors, leading to the activation of PI3K, which then phosphorylates membrane lipids to generate PIP3.[5] Akt is then recruited to the membrane and activated through phosphorylation. Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.[7][8]
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. pogo.ca [pogo.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
